Product packaging for Hidrosmin(Cat. No.:CAS No. 115960-14-0)

Hidrosmin

Cat. No.: B046496
CAS No.: 115960-14-0
M. Wt: 652.6 g/mol
InChI Key: XYFLWVOTXWXNAM-WTNNCJBMSA-N
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Description

Hidrosmin is a well-characterized phlebotonic and vasoprotective agent of significant interest in biomedical research. Its primary research value lies in its dual mechanism of action, functioning both as a venotonic agent to improve venous tone and reduce capillary hyperpermeability, and as an anti-inflammatory compound that inhibits key enzymes and mediators involved in the inflammatory cascade. This makes this compound an invaluable pharmacological tool for studying models of chronic venous insufficiency (CVI), hemorrhoidal disease, and vascular permeability. Researchers utilize this compound to investigate the molecular pathways governing endothelial barrier function, leukocyte activation, and the release of prostaglandins and free radicals. Supplied as a high-purity compound, it is ideal for in vitro cell-based assays to study endothelial cell integrity and for in vivo preclinical studies exploring its protective effects on the microvasculature. Our this compound is rigorously quality-controlled to ensure batch-to-batch consistency, providing reliable and reproducible results for your critical research applications in pharmacology and vascular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36O16 B046496 Hidrosmin CAS No. 115960-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLWVOTXWXNAM-WTNNCJBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151237
Record name Hidrosmin
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Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115960-14-0
Record name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
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URL https://commonchemistry.cas.org/detail?cas_rn=115960-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hidrosmin
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Record name Hidrosmin
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Record name Hidrosmin
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Record name HIDROSMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Hidrosmin's Mechanism of Action in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive and vasculoprotective agent clinically utilized in the management of chronic venous insufficiency.[1] Its therapeutic efficacy is intrinsically linked to its multifaceted effects on the vascular endothelium. This technical guide delineates the core mechanisms of action of this compound in endothelial cells, focusing on its role in modulating nitric oxide bioavailability, inflammatory responses, and oxidative stress. The information presented herein is a synthesis of preclinical data, intended to provide a comprehensive resource for researchers and professionals in the field of vascular biology and drug development. This document details the signaling pathways influenced by this compound, provides quantitative data from key experimental findings, and outlines the methodologies for the cited experiments.

Core Mechanisms of Action

This compound exerts its vasculoprotective effects on endothelial cells through three primary mechanisms:

  • Stimulation of Endothelial Nitric Oxide Synthase (eNOS): this compound enhances the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health, by promoting the activation of eNOS.

  • Anti-inflammatory Activity: The compound mitigates inflammatory responses in the vasculature by downregulating the expression of pro-inflammatory genes.

  • Antioxidant Properties: this compound contributes to the reduction of oxidative stress by modulating the expression of genes involved in the cellular redox balance.

These mechanisms collectively contribute to improved endothelial function, reduced vascular permeability, and the attenuation of atherosclerotic processes.[1]

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

A pivotal action of this compound on endothelial cells is the enhancement of nitric oxide (NO) production through the activation of endothelial nitric oxide synthase (eNOS).[1] This effect is primarily achieved via the phosphorylation of eNOS at its serine 1177 residue (p-eNOS Ser1177).

Signaling Pathway

While the precise upstream signaling cascade initiated by this compound is still under investigation, the phosphorylation of eNOS is strongly suggestive of the involvement of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is a well-established regulator of eNOS activity in response to various stimuli. The proposed mechanism involves this compound activating PI3K, which in turn phosphorylates and activates Akt. Activated Akt then directly phosphorylates eNOS at Ser1177, leading to increased NO production.

G This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates p_eNOS p-eNOS (Ser1177) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Proposed PI3K/Akt pathway for this compound-induced eNOS activation.
Quantitative Data

The following tables summarize the quantitative effects of this compound on eNOS phosphorylation and NO production in Human Microvascular Endothelial Cells (HMEC-1).

Table 1: Time-Dependent eNOS Phosphorylation (Ser1177) in HMEC-1 Cells

Treatment Time (minutes)Fold Increase in p-eNOS (Ser1177) vs. Basal (Mean ± SEM)
01.00 ± 0.00
30~1.50 ± 0.25
60~2.00 ± 0.30
90~2.25 ± 0.40
120~1.75 ± 0.20

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Table 2: Dose- and Time-Dependent Nitric Oxide (NO) Production in HMEC-1 Cells

This compound Conc. (mmol/L)Time (hours)NO Production (pmol/mg protein) (Mean ± SEM)
0 (Basal)24~100 ± 10
0.124~150 ± 20
0.324~200 ± 25
124~250 ± 30
16~125 ± 15
112~175 ± 20
124~250 ± 30

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating the expression of genes involved in vascular inflammation. This is particularly relevant in hyperglycemic conditions, which are known to promote a pro-inflammatory state in the vasculature.[1]

Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound is proposed to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of its target genes.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., High Glucose, Cytokines) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation This compound This compound This compound->NFkB_Activation inhibits NFkB_Nuclear NF-κB Nuclear Translocation NFkB_Activation->NFkB_Nuclear Gene_Expression Pro-inflammatory Gene Expression NFkB_Nuclear->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Proposed inhibition of the NF-κB pathway by this compound.
Quantitative Data

The following table summarizes the dose-dependent effect of this compound on the gene expression of inflammatory markers in primary mouse vascular smooth muscle cells (VSMC) cultured under high-glucose (HG) conditions. While this data is not from endothelial cells, it provides strong evidence for this compound's anti-inflammatory potential in vascular cells.

Table 3: Effect of this compound on High-Glucose-Induced Inflammatory Gene Expression in VSMC

GeneTreatment (24h)Relative mRNA Expression (Arbitrary Units) (Mean ± SEM)% Reduction vs. HG
Ccl2 Basal~1.0 ± 0.1-
HG~4.5 ± 0.50%
HG + this compound (0.1 mM)~3.0 ± 0.4~33%
HG + this compound (0.3 mM)~2.0 ± 0.3~56%
HG + this compound (1 mM)~1.5 ± 0.2~67%
Il1b Basal~1.0 ± 0.1-
HG~3.0 ± 0.40%
HG + this compound (0.1 mM)~2.5 ± 0.3~17%
HG + this compound (0.3 mM)~1.8 ± 0.2~40%
HG + this compound (1 mM)~1.2 ± 0.1~60%

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Antioxidant Properties

This compound helps to restore the redox balance in vascular cells by downregulating pro-oxidant enzymes and upregulating antioxidant enzymes. This is crucial for protecting endothelial cells from oxidative damage, a key contributor to endothelial dysfunction.

Signaling Pathway

The antioxidant effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). It is proposed that this compound promotes the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant genes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

G This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation promotes Nrf2_Nuclear Nrf2 Nuclear Translocation Nrf2_Activation->Nrf2_Nuclear ARE_Binding ARE Binding Nrf2_Nuclear->ARE_Binding Gene_Expression Antioxidant Gene Expression (SOD, CAT, GPx) ARE_Binding->Gene_Expression Oxidative_Stress Oxidative Stress Gene_Expression->Oxidative_Stress reduces Cell_Protection Cell_Protection Gene_Expression->Cell_Protection Oxidative_Stress->Cell_Protection

Proposed activation of the Nrf2/ARE pathway by this compound.
Quantitative Data

The following table shows the dose-dependent effect of this compound on the gene expression of redox balance markers in primary mouse vascular smooth muscle cells (VSMC) cultured under high-glucose (HG) conditions.

Table 4: Effect of this compound on High-Glucose-Induced Redox Balance Gene Expression in VSMC

GeneTreatment (24h)Relative mRNA Expression (Arbitrary Units) (Mean ± SEM)
Nox1 (Pro-oxidant) Basal~1.0 ± 0.1
HG~2.5 ± 0.3
HG + this compound (1 mM)~1.2 ± 0.2
Sod1 (Antioxidant) Basal~1.0 ± 0.1
HG~0.5 ± 0.05
HG + this compound (1 mM)~0.9 ± 0.1
Cat (Antioxidant) Basal~1.0 ± 0.1
HG~0.6 ± 0.07
HG + this compound (1 mM)~1.1 ± 0.15

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cell Line: Human Microvascular Endothelial Cells (HMEC-1) are cultured in MCDB 131 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mmol/L L-glutamine, 10 ng/mL epidermal growth factor, and 1 µg/mL hydrocortisone.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are serum-depleted for 24 hours and then treated with this compound at the desired concentrations (0.1-1 mmol/L) for the specified time periods.

Western Blot for eNOS Phosphorylation

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Lysis (Cold Lysis Buffer with Protease/Phosphatase Inhibitors) B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Equal protein amounts) B->C D Transfer to PVDF Membrane C->D E Blocking (5% non-fat milk in TBST) D->E F Primary Antibody Incubation (p-eNOS Ser1177, total eNOS) Overnight at 4°C E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescence Detection G->H I Densitometry Analysis H->I J Normalization (p-eNOS / total eNOS) I->J

Workflow for Western Blot analysis of eNOS phosphorylation.
  • Lysis Buffer: Cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary: Rabbit anti-phospho-eNOS (Ser1177) (e.g., BD Biosciences, Cat# 612392) and mouse anti-total eNOS (e.g., Cell Signaling Technology, Cat# 9572).

    • Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Detection: Chemiluminescence detection system.

  • Quantification: Densitometric analysis of protein bands, with phosphorylated eNOS values normalized to total eNOS expression.

Nitric Oxide (NO) Production Assay (Griess Assay)

G cluster_0 Sample Collection cluster_1 Griess Reaction cluster_2 Measurement & Analysis A Collect Cell Culture Supernatants B Add Griess Reagent (Sulfanilamide and NED) A->B C Incubate at Room Temperature (10-15 min) B->C D Measure Absorbance at 540 nm C->D E Calculate NO Concentration (vs. Nitrite Standard Curve) D->E F Normalize to Total Protein Concentration E->F

Workflow for Nitric Oxide measurement using the Griess Assay.
  • Principle: Measures the concentration of nitrite (a stable product of NO oxidation) in cell culture supernatants.

  • Reagents: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Procedure:

    • Collect cell culture supernatants after treatment with this compound.

    • Add Griess reagent to the supernatants in a 96-well plate.

    • Incubate at room temperature to allow for color development (azo dye formation).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.

    • Normalize NO production to the total protein concentration of the corresponding cell lysates.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction: Isolate total RNA from treated endothelial cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe RNA to cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., CCL2, IL1B, NOX1, SOD1, CAT) and a housekeeping gene for normalization (e.g., 18S rRNA or GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vitro Endothelial Permeability Assay (Transwell Assay)
  • Setup: Seed endothelial cells onto the microporous membrane of a Transwell insert and culture until a confluent monolayer is formed.

  • Treatment: Add this compound to the upper chamber and/or a permeability-inducing agent (e.g., thrombin, VEGF) to the lower chamber.

  • Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the upper chamber. After a defined incubation period, measure the concentration of the tracer in the lower chamber using a fluorescence plate reader.

  • Analysis: A decrease in the amount of tracer that has passed through the monolayer indicates an increase in barrier function and reduced permeability.

Conclusion and Future Directions

This compound demonstrates significant vasculoprotective effects on endothelial cells by enhancing eNOS activity, and exerting anti-inflammatory and antioxidant properties. The proposed involvement of the PI3K/Akt, NF-κB, and Nrf2 signaling pathways provides a strong foundation for understanding its molecular mechanisms.

Future research should focus on:

  • Elucidating the direct upstream molecular targets of this compound in endothelial cells.

  • Obtaining quantitative data on the effects of this compound on the expression of inflammatory and antioxidant genes specifically in endothelial cells.

  • Quantifying the direct impact of this compound on endothelial barrier function and permeability in vitro.

  • Validating the proposed signaling pathways through targeted inhibition and knockdown experiments in endothelial cell models.

A deeper understanding of these aspects will further solidify the scientific rationale for the clinical use of this compound and may unveil new therapeutic applications for this synthetic flavonoid in the treatment of endothelial dysfunction-related pathologies.

References

A Technical Guide to the Synthesis and Chemical Characterization of Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hidrosmin is a semi-synthetic flavonoid, derived from diosmin, and is recognized for its venoactive and vasoprotective properties in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to its precursor improves bioavailability.[1] This technical guide provides a comprehensive overview of the synthesis of this compound via hydroxyethylation of diosmin, detailed protocols for its chemical characterization using modern analytical techniques, and an exploration of its proposed mechanism of action. All quantitative data, experimental parameters, and workflows are presented in structured formats to facilitate comprehension and replication.

Synthesis of this compound

The principal method for synthesizing this compound is the hydroxyethylation of diosmin. This reaction introduces hydroxyethyl groups (-CH₂CH₂OH) onto the hydroxyl moieties of the diosmin molecule, typically under alkaline conditions.[1] The process requires careful control to maximize the yield of the desired product and minimize the formation of impurities, such as unreacted diosmin or over-hydroxylated products.[1][2]

General Reaction Scheme

The conversion of diosmin to this compound involves the reaction of diosmin with a hydroxyethylating agent, such as ethylene oxide or ethylene chlorohydrin, in the presence of a base.

Diosmin Diosmin This compound This compound Diosmin->this compound Alkaline Conditions Reagents Hydroxyethylating Agent (e.g., Ethylene Oxide) + Base (e.g., NaOH) Reagents->Diosmin

Caption: General reaction scheme for the synthesis of this compound from Diosmin.

Experimental Protocols for Synthesis

Two common protocols for the synthesis of this compound are detailed below, differing primarily in the reaction medium.[1][3]

Protocol 1: Synthesis in an Aqueous Medium [1]

  • Reactor Setup: Charge a reactor with a calculated amount of water, typically 2-4 times the weight of diosmin.

  • Base Addition: Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with stirring until fully dissolved.

  • Reactant Addition: Add the diosmin starting material to the alkaline solution.

  • Reaction Conditions: Heat the mixture to a temperature between 60-80°C and maintain for 3-4 hours.

  • Hydroxyethylation: Continuously add the hydroxyethylating agent (e.g., ethylene oxide or ethylene chlorohydrin) over the course of the reaction while monitoring the pH.

  • Monitoring: Track the reaction's progress via High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and adjust the pH to isolate the crude product.

Protocol 2: Synthesis in a Methanol Medium (Pressurized) [1][4]

  • Reactor Setup: In a pressurized reactor, add methanol as the reaction medium.

  • Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., triethylamine, 1.5-3.0% of diosmin weight), and the hydroxyethylating agent.

  • Reaction Conditions: Carry out the reaction under pressure (0.45-0.50 MPa) for 1-3 hours.[1]

  • Monitoring: Monitor the reaction's progress by HPLC.

  • Work-up: After completion, release the pressure and process the crude product for purification.

Synthesis Parameters and Yields

The following table summarizes typical quantitative parameters for the synthesis of this compound.

ParameterAqueous Medium MethodMethanol Medium MethodReference(s)
Reaction Medium WaterMethanol[3]
Base/Catalyst NaOH or KOH (0.3-0.8% w/w of diosmin)Triethylamine (1.5-3.0% w/w of diosmin)[1]
Hydroxyethylating Agent Ethylene Oxide (10-25% w/w) or Ethylene Chlorohydrin (20-35% w/w)Ethylene Oxide (10-30% w/w) or Ethylene Chlorohydrin (20-40% w/w)[1]
Temperature 60 - 80 °CNot specified (Pressurized)[1]
Pressure Atmospheric0.45 - 0.50 MPa[1]
Reaction Time 3 - 4 hours1 - 3 hours[1]
Typical Yield 75 - 85%85 - 95%[3][4]
Synthesis and Purification Workflow

The overall process from starting material to the final purified product involves multiple steps beyond the core reaction.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactant Loading (Diosmin, Solvent, Base) B Hydroxyethylation (Agent Addition, Heating, Pressure) A->B C Reaction Monitoring (HPLC) B->C D Work-up (Cooling, Neutralization) C->D Reaction Complete E Decoloring & Filtration D->E F Crystallization E->F G Centrifugation & Drying F->G H Crushing / Milling G->H I This compound API H->I Final Product

Caption: A typical workflow for the synthesis and purification of this compound.[3][4]

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.[5] This involves a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

This compound is typically a yellow to yellow-brown powder with improved water solubility compared to diosmin.[6][7]

PropertyValueReference(s)
Chemical Formula C₃₀H₃₆O₁₆[8][9]
Molecular Weight 652.60 g/mol [8][9]
CAS Number 115960-14-0[8]
Appearance Yellow to yellow-brown powder[6]
Purity (Typical) >85% (HPLC)[4][7]
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) HPLC is a critical technique for assessing the purity of this compound and quantifying it against its process-related impurities, such as the starting material, diosmin.[5][10]

Illustrative HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable diluent like methanol or a methanol/water mixture. Prepare working standards by serial dilution. Dissolve the test sample in the same diluent.[5]

  • Chromatographic Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the reference standard. Calculate the purity based on the peak area percentage.

ParameterIllustrative ValueReference(s)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B Acetonitrile with 0.1% Formic acid[5]
Gradient A time-based gradient from high aqueous to high organic[5]
Flow Rate 1.0 mL/min[5][10]
Column Temp. 30 °C[5]
Injection Vol. 10 µL[5]
UV Detection 280 nm or 346 nm[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for the structural elucidation of this compound and the identification of unknown impurities, especially those present at low levels.[2][11] It provides molecular weight information and fragmentation patterns that are crucial for confirming chemical identity.[11]

Illustrative LC-MS/MS Protocol:

  • Forced Degradation (Optional): To identify potential degradation products, subject the this compound sample to stress conditions (acid/base hydrolysis, oxidation, heat).[11]

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the this compound sample in a methanol/water mixture.[2]

  • LC-MS/MS Analysis: Analyze the samples using an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Interpretation: Identify this compound based on its accurate mass and characteristic fragment ions. Propose structures for unknown impurities by analyzing their fragmentation patterns.[11]

ParameterIllustrative ValueReference(s)
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)[11]
Mobile Phase A 0.1% formic acid in water[11]
Mobile Phase B 0.1% formic acid in acetonitrile[11]
Ionization Mode Electrospray Ionization (ESI), positive or negative-
Mass Analyzer High-Resolution (e.g., Orbitrap, TOF)[11]
Scan Mode Full Scan and MS/MS (data-dependent acquisition)-
Characterization Workflow

A systematic workflow is employed to ensure the comprehensive characterization of the synthesized this compound.

A Synthesized This compound Crude Product B Physicochemical Analysis (Appearance, Solubility) A->B C HPLC Purity Assay (Quantification vs. Standard) A->C F Data Review & Reporting B->F D LC-MS/MS Analysis (Identity Confirmation) C->D Purity ≥ 85% C->F E Impurity Profiling (Identification of related substances) D->E E->F G Qualified this compound API F->G

Caption: Experimental workflow for the chemical characterization of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through several mechanisms, primarily related to its vasoprotective and anti-inflammatory actions.[7][8] Its activity is closely linked to that of its parent compound, diosmin.[12] Studies suggest that this compound can reduce inflammation, oxidative stress, and cellular senescence in vascular tissues.[13][14]

Key proposed actions include:

  • Enhancement of Venous Tone: It may increase venous wall tone, reducing venous stasis.[7][15]

  • Improvement of Microcirculation: this compound can reduce capillary permeability and increase capillary resistance, which helps to decrease edema.[7][15]

  • Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory mediators and signaling pathways.[13][15] In experimental models of diabetic nephropathy, this compound treatment attenuated the inflammatory NF-κB and JAK/STAT signaling pathways.[13] It also reduced the expression of pro-inflammatory cytokines and chemokines like CCL2, IL-1β, and TNFα.[13][14]

  • Reduction of Oxidative Stress: this compound has been observed to suppress pro-oxidant enzymes (e.g., NOX1, NOX4) and enhance antioxidant systems, thereby improving the overall redox balance in tissues.[13][14]

Proposed Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound mitigates inflammation at the cellular level.

cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response Stim e.g., Hyperglycemia, Cytokines NFkB NF-κB Pathway Stim->NFkB JAKSTAT JAK/STAT Pathway Stim->JAKSTAT NOX NOX Enzymes (NOX1, NOX4) Stim->NOX Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) NFkB->Cytokines JAKSTAT->Cytokines ROS Oxidative Stress (Superoxide Anion) NOX->ROS This compound This compound This compound->NFkB Inhibits This compound->JAKSTAT Inhibits This compound->NOX Inhibits

Caption: Proposed inhibition of inflammatory pathways by this compound.[13]

References

Hidrosmin Bioavailability and Pharmacokinetics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive agent used in the treatment of chronic venous insufficiency. A comprehensive understanding of its bioavailability and pharmacokinetic profile is crucial for optimal clinical development and formulation design. However, publicly available in vivo pharmacokinetic data specifically for this compound is limited. Therefore, this guide presents a detailed examination of the bioavailability and pharmacokinetics of its parent compound, diosmin, as a scientifically justified surrogate. Following oral administration, neither this compound nor diosmin is directly absorbed. Instead, they are metabolized by the intestinal microbiota to their active aglycone, diosmetin, which is then absorbed into the systemic circulation. This document provides a thorough summary of the in vivo pharmacokinetic parameters of diosmetin, detailed experimental protocols for its assessment, and visualizations of its metabolic pathway and typical study workflows.

Bioavailability and Pharmacokinetics of Diosmin (as metabolite Diosmetin)

Upon oral administration, diosmin is not detectable in plasma. It is rapidly hydrolyzed by intestinal microbiota to its aglycone, diosmetin, which is the moiety absorbed. The pharmacokinetic parameters described in literature are therefore those of diosmetin.

Pharmacokinetic Data in Healthy Volunteers

The following tables summarize the key pharmacokinetic parameters of diosmetin following single oral doses of various diosmin formulations to healthy volunteers.

Table 1: Pharmacokinetic Parameters of Diosmetin after a Single Oral Dose of Diosmin

FormulationDoseCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t½ (h)Source
Micronized Diosmin (Test Formulation, µSmin® Plus)Not Specified50.3 ± 22.62.2 ± 2.9298.4 ± 163.7Not Reported[1][2]
Unformulated Micronized Diosmin (Reference)Not Specified2.4 ± 1.9Not Reported31.9 ± 100.4Not Reported[1][2]
Diosmin Tablets900 mg (single dose)4.2 ± 3.818.7 ± 9.9185.4 ± 166.260.2 ± 85.7[3]
Diosmin Tablets900 mg (multiple doses)10.3 ± 6.36.1 ± 7.0277.6 ± 143.8102.5 ± 174.8[3]
Oral DiosminNot Specified~4001Not Reported26 - 43[4][5]

Note: There is significant variability in the reported pharmacokinetic parameters, which can be attributed to differences in formulation, dosage, and analytical methodologies.

Absorption, Metabolism, and Excretion
  • Absorption: Diosmin is poorly soluble and not directly absorbed. The first and crucial step for its bioavailability is the hydrolysis of the rhamnoglucoside moiety by intestinal microflora to form diosmetin.[1][6]

  • Metabolism: After absorption, diosmetin undergoes extensive metabolism, primarily through glucuronidation. Diosmetin-3-O-β-d-glucuronide has been identified as the major circulating metabolite in plasma.[7][8][9] Further degradation to phenolic acids also occurs.[4][5]

  • Distribution: Diosmetin exhibits a large volume of distribution (Vd) of approximately 62.1 L, indicating wide distribution into tissues.[4]

  • Elimination: The parent compound diosmin and its aglycone diosmetin are not found in urine. Elimination occurs primarily through the excretion of metabolites, mainly as glucuronic acid conjugates, in the urine.[4][5] The long elimination half-life, ranging from 26 to 43 hours, suggests potential enterohepatic circulation.[4][5]

Experimental Protocols

The following sections detail a representative experimental protocol for a bioequivalence study of an oral flavonoid formulation, based on studies conducted with diosmin.

Study Design

A typical study to assess the bioavailability and pharmacokinetics of a flavonoid like this compound or diosmin in healthy volunteers would follow a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design.[1][6] A washout period of at least 14 days is maintained between the two treatment periods.[1]

Study Population
  • Inclusion Criteria: Healthy adult male and/or non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age. Participants should have a Body Mass Index (BMI) within a normal range (e.g., 18.5-29.9 kg/m ²) and a body weight of at least 50 kg. All subjects are screened for good health through medical history, physical examination, and standard laboratory tests (hematology, biochemistry, and urinalysis).[10][11]

  • Exclusion Criteria: History of significant medical conditions, allergies to the study drug or related compounds, recent participation in other clinical trials, or consumption of medications that could interfere with the pharmacokinetics of the study drug. Consumption of grapefruit or its products is typically restricted before and during the study.[10]

Drug Administration and Blood Sampling
  • Administration: A single oral dose of the test and reference formulations is administered with a standardized volume of water after an overnight fast of at least 10 hours.

  • Blood Sampling: Venous blood samples (typically 5-10 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Samples are collected at pre-dose (0 hours) and at multiple time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[10]

Bioanalytical Method

The quantification of diosmetin (the metabolite of this compound/diosmin) in plasma samples is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5]

  • Sample Preparation:

    • Plasma samples are thawed at room temperature.

    • An internal standard is added to each sample.

    • Enzymatic Hydrolysis: Since diosmetin circulates primarily as glucuronide conjugates, a deconjugation step is necessary. Plasma samples are incubated with β-glucuronidase/sulfatase to liberate free diosmetin.[1][6]

    • Extraction: The analytes are extracted from the plasma matrix using liquid-liquid extraction (e.g., with tert-butyl methyl ether) or protein precipitation (e.g., with acetonitrile).[12][13]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of diosmetin and the internal standard.[13]

  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, precision, accuracy, recovery, and stability.[14][15]

Visualizations

Metabolic Pathway of Diosmin

The following diagram illustrates the essential metabolic conversion of diosmin to its absorbable form, diosmetin, by the intestinal microbiota.

metabolic_pathway Diosmin Diosmin (Oral Administration) Intestine Intestinal Microbiota Diosmin->Intestine Hydrolysis of Rhamnoglucoside Diosmetin Diosmetin (Aglycone) Intestine->Diosmetin Absorption Intestinal Absorption Diosmetin->Absorption Systemic_Circulation Systemic Circulation (as Diosmetin Glucuronide) Absorption->Systemic_Circulation Metabolism (Glucuronidation) bioequivalence_workflow cluster_screening Subject Screening cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Informed Consent & Health Screening Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization1 Randomization to Test or Reference Inclusion->Randomization1 Dosing1 Single Dose Administration (Fasting) Randomization1->Dosing1 Sampling1 Serial Blood Sampling (e.g., 0-72h) Dosing1->Sampling1 Washout Washout Period (≥14 days) Sampling1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Bioanalysis Crossover Crossover to Alternate Formulation Washout->Crossover Dosing2 Single Dose Administration (Fasting) Crossover->Dosing2 Sampling2 Serial Blood Sampling (e.g., 0-72h) Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Stats Statistical Analysis (Bioequivalence Assessment) PK_Analysis->Stats

References

An In-depth Technical Guide on the Molecular Targets of Hidrosmin in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, has demonstrated significant therapeutic potential in managing conditions associated with inflammation and vascular insufficiency.[1][2] Its mechanism of action extends beyond simple venotonic effects, delving into the intricate molecular pathways that govern the inflammatory response. This technical guide provides a comprehensive overview of the molecular targets of this compound within key inflammatory signaling cascades, supported by available preclinical data. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the anti-inflammatory properties of this compound.

Core Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways and molecular targets. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][4]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3][4] this compound has been shown to be a potent inhibitor of this pathway.[3][5]

Mechanism of Action:

  • Inhibition of NF-κB Translocation: this compound blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3] This prevents the activation of downstream target genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6]

  • Modulation of Upstream Kinases: While the precise upstream targets are still under investigation, it is suggested that this compound may interfere with the activity of IκB kinase (IKK), the enzyme responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

The inhibitory effect of this compound on the NF-κB pathway is a central component of its anti-inflammatory activity, leading to a broad-spectrum reduction in inflammatory mediators.[3]

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli This compound This compound IKK IKK This compound->IKK Inhibits p50/p65 p50/p65 This compound->p50/p65 Inhibits Translocation IkB IkB IKK->IkB Phosphorylates Nucleus Nucleus p50/p65->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes IkB->p50/p65 Releases Nucleus->Pro-inflammatory Genes Activates Transcription

This compound's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. This pathway comprises several key kinases, including p38 and JNK, which are implicated in the production of inflammatory mediators.[3] this compound has been shown to inhibit the MAPK family of proteins, further contributing to its anti-inflammatory effects.[3]

Mechanism of Action:

  • Inhibition of p38 and JNK: this compound has been observed to reduce the phosphorylation and activation of p38 and JNK.[3] By inhibiting these kinases, this compound can block the downstream cascade that leads to the expression of pro-inflammatory genes.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli This compound This compound p38 p38 This compound->p38 Inhibits JNK JNK This compound->JNK Inhibits MAPKKK MAPKKK MAPKKK->p38 MAPKKK->JNK Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

This compound's modulation of the MAPK signaling pathway.
The JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for signaling initiated by a wide range of cytokines and growth factors.[4] Its over-activation is a hallmark of many inflammatory diseases. This compound has been found to attenuate this pathway, thereby reducing the inflammatory response.[4]

Mechanism of Action:

  • Inhibition of STAT3 Phosphorylation: Studies have demonstrated that this compound can decrease the phosphorylation of STAT3, a key transcription factor in this pathway.[4][6] This inhibition prevents the translocation of STAT3 to the nucleus and the subsequent transcription of target inflammatory genes.

JAK_STAT_Pathway Cytokines Cytokines This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Receptor Receptor Receptor->JAK Activates

This compound's interference with the JAK/STAT signaling pathway.

Effects on Inflammatory Mediators and Cells

This compound's modulation of the aforementioned signaling pathways results in a significant reduction of various inflammatory mediators and influences the behavior of key inflammatory cells.

Downregulation of Pro-inflammatory Cytokines and Chemokines

This compound has been shown to decrease the expression of several pro-inflammatory cytokines and chemokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α) [3][7]

  • Interleukin-6 (IL-6) [3][8]

  • Interleukin-1 beta (IL-1β) [3][7]

  • Chemokine (C-C motif) ligand 2 (CCL2) [4][7]

  • Chemokine (C-C motif) ligand 5 (CCL5) [4][7]

Inhibition of Inflammatory Enzymes

This compound also targets enzymes that are critical for the synthesis of inflammatory mediators:

  • Inducible Nitric Oxide Synthase (iNOS): By inhibiting iNOS, this compound reduces the production of nitric oxide (NO), a potent inflammatory mediator.[7]

  • Cyclooxygenase-2 (COX-2): this compound can suppress the expression of COX-2, an enzyme responsible for the production of prostaglandins involved in inflammation and pain.[7]

Modulation of Macrophage Polarization

Macrophages play a dual role in inflammation, with M1-polarized macrophages being pro-inflammatory and M2-polarized macrophages being anti-inflammatory. This compound has been shown to promote the polarization of macrophages towards the M2 phenotype.[3] This shift in polarization leads to a decrease in the secretion of pro-inflammatory mediators and an increase in the release of anti-inflammatory factors like IL-10.[3]

Quantitative Data Summary

While specific IC50 values are not consistently reported in the reviewed literature, the dose-dependent effects of this compound on various inflammatory markers have been documented. The following tables summarize the observed effects.

Table 1: Effect of this compound on Inflammatory Gene Expression

GeneCell/Tissue TypeStimulusThis compound ConcentrationObserved EffectReference(s)
TNF-α Human Osteoarthritis ChondrocytesIL-1βDose-dependentDownregulation[9][10]
Aortic Tissue (Diabetic Mice)Diabetes300 mg/kg/day (in vivo)Downregulation[7]
IL-6 Human Osteoarthritis ChondrocytesIL-1βDose-dependentDownregulation[9][10]
IL-1β Aortic Tissue (Diabetic Mice)Diabetes300 mg/kg/day (in vivo)Downregulation[7]
CCL2 HK2 CellsHigh Glucose/Cytokines0.1, 0.3, 1 mMDose-dependent downregulation[4][5]
Aortic Tissue (Diabetic Mice)Diabetes300 mg/kg/day (in vivo)Downregulation[7]
CCL5 HK2 CellsHigh Glucose/Cytokines0.1, 0.3, 1 mMDose-dependent downregulation[4][5]
Aortic Tissue (Diabetic Mice)Diabetes300 mg/kg/day (in vivo)Downregulation[7]

Table 2: Effect of this compound on Inflammatory Signaling Proteins

ProteinCell/Tissue TypeStimulusThis compound ConcentrationObserved EffectReference(s)
p-p65 (NF-κB) Diabetic KidneyDiabetes300 mg/kg/day (in vivo)Reduced levels[4][6]
p-STAT3 Diabetic KidneyDiabetes300 mg/kg/day (in vivo)Reduced levels[4][6]

Experimental Methodologies

The following are descriptions of key experimental protocols commonly cited in studies investigating the effects of this compound.

Real-Time Polymerase Chain Reaction (RT-PCR)

This technique is used to quantify the gene expression of inflammatory markers.

Protocol Outline:

  • RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target inflammatory genes (e.g., TNF-α, IL-6, CCL2) and a housekeeping gene for normalization (e.g., 18S rRNA, GAPDH).[4][7]

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Immunohistochemistry

This method is employed to visualize the localization and abundance of specific proteins in tissue sections.

Protocol Outline:

  • Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.

  • Antigen Retrieval: The sections are treated to unmask the antigenic sites.

  • Blocking: Non-specific binding sites are blocked to reduce background staining.

  • Primary Antibody Incubation: The sections are incubated with primary antibodies specific to the target proteins (e.g., CD68 for macrophages, p-p65 for activated NF-κB).[6][7]

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: The signal is developed using a chromogenic substrate or fluorescent dye.

  • Microscopy: The stained sections are visualized and analyzed under a microscope.

Experimental_Workflow Cell/Tissue Samples Cell/Tissue Samples Protein Extraction Protein Extraction Cell/Tissue Samples->Protein Extraction Tissue Fixation Tissue Fixation Cell/Tissue Samples->Tissue Fixation RNA Extraction RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR Gene Expression Analysis Gene Expression Analysis RT-PCR->Gene Expression Analysis Western Blot Western Blot Protein Extraction->Western Blot Protein Level Analysis Protein Level Analysis Western Blot->Protein Level Analysis Immunohistochemistry Immunohistochemistry Tissue Fixation->Immunohistochemistry Protein Localization Analysis Protein Localization Analysis Immunohistochemistry->Protein Localization Analysis

A generalized workflow for studying this compound's molecular effects.

Conclusion

This compound presents a multi-targeted approach to mitigating inflammation. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways underscores its potential as a robust anti-inflammatory agent. By downregulating a wide array of pro-inflammatory cytokines, chemokines, and enzymes, and by promoting an anti-inflammatory macrophage phenotype, this compound addresses multiple facets of the inflammatory cascade. For researchers and drug development professionals, a thorough understanding of these molecular targets is crucial for designing future studies to further elucidate its therapeutic applications and to develop novel anti-inflammatory strategies. Further research is warranted to delineate the precise upstream molecular interactions of this compound and to obtain more extensive quantitative data to refine its pharmacological profile.

References

In Vitro Antioxidant Activity of Hidrosmin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin, a synthetic derivative of the flavonoid diosmin, is a vasoprotective agent recognized for its therapeutic effects in venous disorders. Emerging evidence highlights its significant antioxidant properties, which are believed to contribute substantially to its pharmacological profile. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, focusing on its molecular mechanisms of action. While direct radical scavenging data is limited, extensive research demonstrates that this compound exerts its antioxidant effects primarily through the modulation of endogenous antioxidant defense systems and key signaling pathways. This guide summarizes the available data on this compound's impact on antioxidant enzyme activity and details the experimental protocols for assessing these effects. Furthermore, it visualizes the involved signaling pathways to provide a clear understanding of its mode of action.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[1] An imbalance between ROS production and the body's ability to detoxify these reactive products leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1] Flavonoids are a class of polyphenolic compounds known for their antioxidant properties. This compound, a synthetic flavonoid, has demonstrated potent antioxidant effects that are closely linked to its anti-inflammatory actions.[2][3] This guide focuses on the in vitro evidence of this compound's antioxidant capabilities, providing a resource for researchers and professionals in drug development.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both indirect and potentially minor direct mechanisms.

Direct Radical Scavenging

As a flavonoid, the molecular structure of this compound, containing phenolic hydroxyl groups, suggests a capacity for direct scavenging of free radicals such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•), thereby terminating free radical chain reactions.[1] However, studies on the closely related compound diosmin indicate that its direct free-radical scavenging activity is moderate.[3] It is therefore postulated that the primary antioxidant mechanism of this compound is not direct radical quenching but rather the enhancement of cellular antioxidant defenses.

Indirect Antioxidant Effects: Modulation of Endogenous Antioxidant Enzymes

A significant body of evidence points to this compound's ability to upregulate the expression and activity of key antioxidant enzymes. This indirect mechanism is considered its principal mode of antioxidant action. In vitro and in vivo studies have shown that this compound treatment leads to an improved redox balance by enhancing the activity of the following enzymes:[4]

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[5]

  • Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.[6]

By increasing the activity of these enzymes, this compound fortifies the cell's intrinsic defense against oxidative damage.

Data on Cellular Antioxidant Effects of this compound

Parameter AssessedCell/Tissue TypeTreatment ConditionsObserved Effect of this compoundReference(s)
Antioxidant Enzyme Gene Expression
Superoxide Dismutase 1 (Sod1)Mouse AortaStreptozotocin-induced diabetic miceUpregulation of gene expression.[4][7]
Catalase (Cat)Mouse AortaStreptozotocin-induced diabetic miceUpregulation of gene expression.[4][7]
Pro-oxidant Enzyme Gene Expression
NADPH Oxidase 1 (Nox1)Mouse AortaStreptozotocin-induced diabetic miceDownregulation of gene expression.[4][7]
NADPH Oxidase 4 (Nox4)Mouse AortaStreptozotocin-induced diabetic miceDownregulation of gene expression.[4][7]
Markers of Oxidative Stress
Reactive Oxygen Species (ROS)Diabetic Mouse KidneyDihydroethidium (DHE) stainingDecreased ROS levels.[4]
8-hydroxy-2'-deoxyguanosine (8-OHdG)Mouse AortaImmunoperoxidase stainingSignificantly decreased oxidative DNA damage.[7]
Malondialdehyde (MDA)Endothelial CellsPre-treatment prior to H2O2 exposure (for Diosmin)Lowered MDA levels, indicating protection against lipid peroxidation.[8]

Signaling Pathways Involved in this compound's Antioxidant Activity

This compound's influence on the cellular redox state is mediated by its interaction with key signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx. Studies suggest that this compound can activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitin- Proteasome Degradation Keap1_Nrf2->Ub_Proteasome promotes degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation sMaf sMaf Nrf2_nuc->sMaf heterodimerizes with ARE ARE (Antioxidant Response Element) sMaf->ARE binds to Transcription Transcription Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, etc.) Transcription->Antioxidant_Genes

Caption: this compound promotes the dissociation of the Nrf2-Keap1 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical regulator of the inflammatory response. Oxidative stress is a potent activator of NF-κB, leading to a vicious cycle of inflammation and further ROS production. This compound has been shown to inhibit the activation of the NF-κB pathway.[1] By blocking the translocation of NF-κB to the nucleus, this compound reduces the transcription of pro-inflammatory cytokines and enzymes, such as NADPH oxidase, which are major sources of cellular ROS.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits ROS_Inflam Oxidative Stress / Inflammatory Stimuli ROS_Inflam->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65_cyto NF-κB (p50/p65) IkB->NFkB_p50_p65_cyto releases NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65_cyto->NFkB_p50_p65_nuc translocation IkB_NFkB IκBα-NF-κB Complex DNA DNA NFkB_p50_p65_nuc->DNA binds to Transcription_Inflam Transcription ProInflam_Genes Pro-inflammatory & Pro-oxidant Genes (e.g., NOX) Transcription_Inflam->ProInflam_Genes Experimental_Workflow cluster_assays 5. Biochemical Assays Cell_Culture 1. Cell Culture (e.g., Endothelial Cells, HK-2 Cells) Treatment 2. Treatment - Vehicle Control - Oxidative Stressor (e.g., H2O2, High Glucose) - this compound + Oxidative Stressor Cell_Culture->Treatment Incubation 3. Incubation (Defined time period) Treatment->Incubation Cell_Harvest 4. Cell Harvesting & Lysis Incubation->Cell_Harvest ROS_Assay ROS Measurement (e.g., DCFH-DA assay) Cell_Harvest->ROS_Assay MDA_Assay Lipid Peroxidation (MDA/TBARS assay) Cell_Harvest->MDA_Assay Enzyme_Assays Antioxidant Enzyme Activity (SOD, CAT, GPx assays) Cell_Harvest->Enzyme_Assays Gene_Expression Gene Expression Analysis (RT-PCR for Nox, Sod, Cat) Cell_Harvest->Gene_Expression Data_Analysis 6. Data Analysis & Interpretation ROS_Assay->Data_Analysis MDA_Assay->Data_Analysis Enzyme_Assays->Data_Analysis Gene_Expression->Data_Analysis

References

Hidrosmin: A Deep Dive into its Structure-Activity Relationship for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic derivative of the naturally occurring flavonoid diosmin, is a clinically important vasoprotective agent used in the treatment of chronic venous insufficiency. Its enhanced water solubility and potency compared to its precursor have made it a subject of significant interest. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel therapeutics targeting vascular and inflammatory diseases. While direct and extensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes existing data on this compound, its precursor diosmin, and related flavonoids to elucidate the key structural features governing its biological activity.

Core Structure and Chemical Modifications

This compound is chemically known as 5,3'-di-O-(β-hydroxyethyl)diosmin. It is synthesized from diosmin, which is itself a glycoside of diosmetin. The primary structural difference between this compound and diosmin is the presence of hydroxyethyl groups on the 5 and 3' positions of the flavonoid backbone. This modification is key to its improved physicochemical and pharmacological properties.

The synthesis of this compound from diosmin typically involves an O-hydroxyethylation reaction under alkaline conditions. The reaction medium and conditions can influence the yield of the final product. For instance, using methanol as a reaction medium has been reported to produce a higher yield (85-95%) compared to water (75-85%)[1].

Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of studies on a broad range of this compound derivatives, the following SAR analysis is a composite of direct comparisons between this compound and diosmin, and inferences drawn from the broader class of flavonoids.

The Role of the Hydroxyethyl Moieties

The introduction of the β-hydroxyethyl groups at the 5 and 3' positions is the most significant modification in the transformation of diosmin to this compound and is central to its enhanced therapeutic profile.

  • Enhanced Solubility and Bioavailability: The primary advantage conferred by the hydroxyethyl groups is the significant increase in water solubility compared to diosmin. This improved solubility is believed to contribute to better oral absorption and bioavailability, allowing for potentially lower therapeutic doses.

  • Increased Potency: Clinical studies have suggested that this compound may be more potent than diosmin in alleviating symptoms of chronic venous insufficiency[2][3]. This suggests that the hydroxyethyl groups are not merely influencing pharmacokinetics but may also be actively participating in the interaction with biological targets.

Inferred SAR from Related Flavonoids

General SAR principles for flavonoids, particularly concerning their anti-inflammatory and antioxidant activities, can provide valuable insights into the key structural determinants of this compound's efficacy.

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid A and B rings are critical for antioxidant activity. For instance, the presence of a catechol (3',4'-dihydroxy) moiety in the B ring is a strong determinant of radical scavenging activity. While this compound itself does not possess a catechol group, the presence of the 3'-hydroxyethyl and 4'-methoxy groups on the B-ring will influence its electronic properties and potential for interaction with biological targets.

  • C2=C3 Double Bond and C4-Keto Group: The C2=C3 double bond in conjugation with the C4-keto group in the C-ring is a common feature in many biologically active flavonoids. This structural element is thought to be important for the anti-inflammatory activity of flavonoids, including the inhibition of signaling pathways like NF-κB. This compound retains this crucial structural feature.

  • Glycosylation: The disaccharide moiety (rutinose) at the C7 position of this compound influences its solubility and metabolism. In the body, diosmin is hydrolyzed to its aglycone, diosmetin, which is then further metabolized. The glycosidic linkage is crucial for the oral bioavailability of the compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its precursor, diosmin, from various in vitro and in vivo studies.

Table 1: In Vitro and In Vivo Dosages of this compound

Study TypeModel SystemConcentration/DosageObserved EffectReference
In VitroHuman Proximal Tubule Epithelial Cells (HK2)0.3 and 1 mMNo adverse effect on cell viability[4]
In VitroTubuloepithelial cells0.1 - 1 mMDose-dependent reduction in the expression of inflammatory and oxidative genes
In VivoDiabetic Mice (Streptozotocin-induced)300 mg/kg/day (oral)Amelioration of renal damage[5]
In VivoDiabetic Mice (db/db)600 mg/kg/day (oral)Improved vascular function

Table 2: Comparative Clinical Efficacy of this compound and Diosmin

ParameterThis compoundDiosminStudy DetailsReference
Subjective Symptoms ImprovementSuperior-Double-blind, 10 patients per group[2][3]
Edema ReductionSignificantLess pronounced-[2]
Ulcer HealingEffective in combination with compression--[2]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways implicated in inflammation, oxidative stress, and vascular dysfunction.

Inhibition of NF-κB and STAT3 Signaling

A crucial mechanism of action for this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[4]. These pathways are central regulators of inflammatory gene expression. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response that contributes to venous insufficiency and other vascular disorders.

G This compound's Inhibition of Inflammatory Signaling Pathways cluster_pathways Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway STAT3 Pathway STAT3 Pathway Inflammatory Stimuli->STAT3 Pathway This compound This compound This compound->NF-κB Pathway This compound->STAT3 Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression STAT3 Pathway->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Caption: this compound inhibits the NF-κB and STAT3 signaling pathways.

Vasoprotective and Antioxidant Effects

This compound exhibits significant vasoprotective effects by improving venous tone, reducing capillary permeability, and enhancing lymphatic drainage. It also possesses antioxidant properties, which contribute to its protective effects on the vascular endothelium. These effects are, at least in part, mediated by its ability to stimulate endothelial Nitric Oxide Synthase (eNOS) activity and Nitric Oxide (NO) production[4]. NO is a critical signaling molecule involved in vasodilation and the maintenance of vascular health.

G Vasoprotective Mechanism of this compound This compound This compound eNOS eNOS This compound->eNOS stimulates Reduced Capillary Permeability Reduced Capillary Permeability This compound->Reduced Capillary Permeability Improved Venous Tone Improved Venous Tone This compound->Improved Venous Tone NO Production NO Production eNOS->NO Production Vasodilation Vasodilation NO Production->Vasodilation

Caption: this compound's vasoprotective effects are mediated by eNOS stimulation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the activity of this compound and related compounds.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

  • Cell Culture: Human cell lines (e.g., HEK293) are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • Stimulation: The NF-κB pathway is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Luciferase Measurement: After a further incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control indicates the level of NF-κB inhibition.

Wire Myography for Vasodilation Assessment

Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated blood vessels.

  • Vessel Preparation: Small arteries (e.g., mesenteric arteries from rats or mice) are dissected and mounted on two small wires in a myograph chamber.

  • Equilibration: The vessel is equilibrated in a physiological salt solution (PSS) at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-constriction: The vessel is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride) to induce a stable contraction.

  • Cumulative Concentration-Response Curve: The test compound (e.g., this compound) is added to the chamber in increasing concentrations, and the relaxation of the vessel is recorded.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-constricted tension, and a concentration-response curve is generated to determine the potency (e.g., EC50) of the compound.

G Wire Myography Experimental Workflow Vessel Dissection Vessel Dissection Mounting in Myograph Mounting in Myograph Vessel Dissection->Mounting in Myograph Equilibration Equilibration Mounting in Myograph->Equilibration Pre-constriction Pre-constriction Equilibration->Pre-constriction Addition of this compound Addition of this compound Pre-constriction->Addition of this compound Measurement of Relaxation Measurement of Relaxation Addition of this compound->Measurement of Relaxation Data Analysis Data Analysis Measurement of Relaxation->Data Analysis

Caption: Workflow for assessing vasodilation using wire myography.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS, the enzyme responsible for producing nitric oxide.

  • Sample Preparation: Endothelial cells or tissue homogenates are prepared.

  • Reaction Mixture: The sample is incubated with a reaction mixture containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors. Often, a radiolabeled L-arginine is used.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Separation: The reaction is stopped, and the product, L-citrulline (which is co-produced with NO), is separated from the unreacted L-arginine, typically using ion-exchange chromatography.

  • Quantification: The amount of L-citrulline produced is quantified, often by measuring its radioactivity.

  • Data Analysis: The NOS activity is expressed as the amount of L-citrulline produced per unit of time per amount of protein.

Conclusion and Future Directions

This compound represents a successful example of how synthetic modification of a natural product can lead to an improved therapeutic agent. The introduction of hydroxyethyl groups enhances its physicochemical properties and potency. While a comprehensive SAR for a wide array of this compound derivatives is not yet available, the existing data and inferences from related flavonoids provide a solid foundation for future drug discovery efforts.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogues to establish a more detailed SAR. This would involve modifying the substitution pattern on the A and B rings, altering the nature of the O-alkyl groups, and exploring different glycosidic moieties. Such studies would not only provide a deeper understanding of the molecular determinants of this compound's activity but could also lead to the development of novel, more potent, and selective agents for the treatment of venous and inflammatory disorders. A thorough investigation into the specific molecular interactions of this compound with its biological targets, such as the components of the NF-κB and STAT3 signaling pathways, will also be crucial for rational drug design.

References

The Cellular Fate of Hidrosmin: An In-depth Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, is a vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is governed by its cellular uptake and subsequent metabolic transformations. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound, addressing the core requirements of data presentation, experimental protocols, and pathway visualization for researchers in the field.

While specific quantitative data on the cellular uptake and metabolism of this compound are limited in publicly available literature, its structural similarity to the well-studied flavonoid diosmin allows for informed predictions.[2] This guide will therefore leverage data from diosmin and its aglycone, diosmetin, to provide a robust framework for understanding the biological fate of this compound, while clearly indicating where data is inferred.

Cellular Uptake and Permeability

The intestinal epithelium is the primary barrier to the oral absorption of flavonoids. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to intestinal enterocytes, is a widely used in vitro model to assess intestinal permeability.[3]

Predicted Permeability of this compound
Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol outlines a general method for assessing the intestinal permeability of a compound like this compound using the Caco-2 cell model.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane filters)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical instrumentation (e.g., HPLC or LC-MS/MS)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the apical side of the Transwell® inserts at a suitable density.

    • Allow the cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.

    • Alternatively, assess the permeability of Lucifer yellow, a compound with low paracellular permeability. A low Papp value for Lucifer yellow confirms monolayer integrity.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add a solution of this compound in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.[6]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the compound in the donor compartment (μg/mL).

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation Differentiation (21-25 days) Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER/Lucifer Yellow) Differentiation->Integrity_Test Transport_Study Transport Study (Apical to Basolateral) Integrity_Test->Transport_Study Sampling Sample Collection (Apical & Basolateral) Transport_Study->Sampling Concentration_Analysis Concentration Analysis (HPLC/LC-MS) Sampling->Concentration_Analysis Papp_Calculation Papp Calculation Concentration_Analysis->Papp_Calculation G This compound This compound (Glycoside) Aglycone This compound Aglycone (Hydroxyethyl-diosmetin) This compound->Aglycone Intestinal Microbiota (Hydrolysis) PhaseI_Metabolites Phase I Metabolites (e.g., O-demethylated) Aglycone->PhaseI_Metabolites Liver (CYP450) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Aglycone->PhaseII_Metabolites Liver/Intestine (UGTs, SULTs) PhaseI_Metabolites->PhaseII_Metabolites Liver/Intestine (UGTs, SULTs) Excretion Excretion PhaseII_Metabolites->Excretion G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Hepatocyte_Thawing Thaw & Plate Hepatocytes Monolayer_Formation Monolayer Formation Hepatocyte_Thawing->Monolayer_Formation Hidrosmin_Incubation Incubate with this compound Monolayer_Formation->Hidrosmin_Incubation Sample_Collection Collect Incubation Medium Hidrosmin_Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Metabolite_ID Metabolite Identification & Quantification LCMS_Analysis->Metabolite_ID

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Isolation and Purification of Hidrosmin from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a significant vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to diosmin improves its bioavailability.[1] The synthesis of this compound is primarily achieved through the hydroxyethylation of diosmin, a process that results in a reaction mixture containing the desired product, unreacted starting materials, byproducts, and other impurities.[1] This application note provides a detailed protocol for the isolation and purification of this compound from the reaction mixture to obtain a high-purity active pharmaceutical ingredient (API).

The primary impurities that can arise during the synthesis process include unreacted diosmin and various isomers of mono- and di-hydroxyethylated diosmin.[1][2] Therefore, a robust purification strategy is essential to ensure the quality, safety, and efficacy of the final drug product.[3][4] The following protocols outline the key steps for isolation and purification, including post-reaction work-up, decolorization, crystallization, and final purification.

Experimental Workflow for this compound Isolation and Purification

The overall process for isolating and purifying this compound from the reaction mixture involves a series of sequential steps designed to remove impurities and yield a product of high purity.

Hidrosmin_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_refinement Refinement ReactionMixture Crude Reaction Mixture (Post-Hydroxyethylation) WorkUp Work-Up (Cooling & pH Adjustment) ReactionMixture->WorkUp Decolorization Decolorization (Activated Carbon) WorkUp->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization1 Primary Crystallization Filtration1->Crystallization1 Centrifugation1 Centrifugation Crystallization1->Centrifugation1 Crudethis compound Crude this compound Centrifugation1->Crudethis compound Dissolution Dissolution in Methanol Crudethis compound->Dissolution Crystallization2 Recrystallization Dissolution->Crystallization2 Centrifugation2 Centrifugation Crystallization2->Centrifugation2 Drying Drying Centrifugation2->Drying Purethis compound High-Purity this compound Drying->Purethis compound Hidrosmin_Signaling_Pathway cluster_stimuli Pathological Stimuli cluster_cellular_effects Cellular Effects cluster_this compound This compound Intervention cluster_therapeutic_outcomes Therapeutic Outcomes Hyperglycemia Hyperglycemia OxidativeStress Oxidative Stress (e.g., NOX1, NOX4) Hyperglycemia->OxidativeStress Inflammation Inflammation eNOS_dysfunction eNOS Dysfunction Inflammation->eNOS_dysfunction OxidativeStress->eNOS_dysfunction EndothelialFunction Improved Endothelial Function This compound This compound This compound->OxidativeStress Inhibits This compound->eNOS_dysfunction Improves This compound->EndothelialFunction Leads to ReducedInflammation Reduced Inflammation This compound->ReducedInflammation ReducedOxidativeStress Reduced Oxidative Stress This compound->ReducedOxidativeStress

References

Application Notes and Protocols for In Vivo Evaluation of Hidrosmin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant in vivo experimental models for assessing the therapeutic efficacy of Hidrosmin. Detailed protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are included to guide researchers in designing and executing preclinical studies.

Introduction to this compound and its Therapeutic Potential

This compound, a synthetic flavonoid derived from diosmin, is a venoactive and vasoprotective agent clinically used for the symptomatic treatment of chronic venous insufficiency (CVI). Its therapeutic effects are attributed to its ability to improve venous tone, reduce capillary permeability and fragility, and enhance lymphatic drainage. Furthermore, preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, suggesting a broader therapeutic potential in conditions characterized by endothelial dysfunction, inflammation, and oxidative stress, such as diabetic complications.

In Vivo Models for Chronic Venous Insufficiency (CVI)

Animal models that mimic the pathophysiology of CVI, primarily venous hypertension, are crucial for evaluating the efficacy of venoactive drugs like this compound.

Iliac Vein Stenosis (IVS) Model in Mice

This model induces venous hypertension in the lower limbs, leading to increased vascular leakage and inflammation, hallmarks of CVI.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8 weeks old) are utilized.

  • Induction of IVS:

    • Anesthetize the mouse using isoflurane.

    • Make a groin incision to expose the left external iliac vein and artery.

    • Gently separate the iliac vein from the artery.

    • Ligate the left external iliac vein over a 30-gauge needle with a 7-0 polypropylene suture.

    • Remove the needle to create a standardized stenosis.

    • Close the incision with 5-0 sutures.

    • Sham-operated animals undergo the same procedure without vein ligation.

  • This compound Administration:

    • This compound (or its parent compound, diosmin) is administered orally via gavage. A typical effective dose for diosmin in this model is 40 mg/kg/day.[1]

    • Treatment can be initiated post-surgery and continued for a specified duration (e.g., 28 days).

  • Efficacy Assessment:

    • Vascular Permeability: Assessed by quantifying the extravasation of Evans blue dye. At the end of the treatment period, inject Evans blue (0.5% solution) intravenously. After a defined circulation time, perfuse the animal, dissect the semi-membranosus muscle, and quantify the extracted dye spectrophotometrically.[2]

    • Inflammation Markers: Measure the expression of inflammatory cytokines (e.g., IL-1α, IL-6, MCP-1) in muscle tissue using qRT-PCR and adhesion molecules (e.g., ICAM-1, VCAM-1) in serum using ELISA.[1][2][3]

    • Blood Perfusion: Monitor blood perfusion in the hind limbs using Laser Speckle Imaging at baseline and various time points post-surgery.[1]

Quantitative Data Summary (based on Diosmin studies):

ParameterControl (IVS)Diosmin-treated (40 mg/kg/day)% Improvement
Vascular Permeability (Evans Blue Extravasation) IncreasedSignificantly Reduced~50%
Serum ICAM-1 Levels ElevatedSignificantly Reduced~30-40%
Serum VCAM-1 Levels ElevatedSignificantly Reduced~25-35%
Muscle IL-6 mRNA Expression UpregulatedSignificantly Downregulated~40-50%
Muscle MCP-1 mRNA Expression UpregulatedSignificantly Downregulated~35-45%

Experimental Workflow:

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Efficacy Assessment a Anesthetize Mouse b Groin Incision a->b c Expose Iliac Vein b->c d Ligate Vein over Needle c->d e Suture Incision d->e f Oral Administration of this compound e->f g Vascular Permeability (Evans Blue) f->g h Inflammation Markers (ELISA, qRT-PCR) f->h i Blood Perfusion (Laser Speckle) f->i

Workflow for the Iliac Vein Stenosis Model.

In Vivo Models for Lymphatic Insufficiency

Animal models of lymphedema are essential for evaluating therapies aimed at improving lymphatic function.

Mouse Tail Lymphedema Model

This widely used model involves the surgical disruption of lymphatic drainage in the mouse tail, leading to chronic edema.

Experimental Protocol:

  • Animal Model: C57BL/6J female mice (7-8 weeks old) are commonly used.

  • Induction of Lymphedema:

    • Anesthetize the mouse (e.g., intraperitoneal injection of 10% chloral hydrate).

    • Excise a 2-mm wide circumferential full-thickness skin section 2 cm distal to the tail base to remove superficial lymphatic vessels.

    • Ligate and ablate the deep lymphatic vessels running parallel to the lateral tail veins.

    • Carefully dissect to avoid damage to the veins.

  • This compound Administration:

    • Based on studies with similar flavonoids like hesperidin, this compound can be administered orally. A proposed dosage could be in the range of 50-100 mg/kg/day, starting from the day of surgery.[4]

  • Efficacy Assessment:

    • Tail Edema: Measure the tail diameter and volume at regular intervals (e.g., weekly) using a Vernier caliper and the water displacement method.[5][6]

    • Histological Analysis: At the end of the study, collect tail tissue for histological examination (H&E staining) to assess subcutaneous tissue thickness and fibrosis.

    • Lymphatic Function: Can be assessed using techniques like indocyanine green (ICG) lymphography to visualize lymphatic drainage.

Quantitative Data Summary (based on Hesperidin study):

ParameterControl (Lymphedema)Hesperidin-treated% Reduction in Swelling
Tail Volume Increase Significant IncreaseSignificantly Reduced~20-30%
Peak Swelling Day Later (e.g., Day 9-10)Earlier (e.g., Day 6-7)-

Experimental Workflow:

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Efficacy Assessment a Anesthetize Mouse b Excise Circumferential Skin Section c Ligate & Ablate Deep Lymphatics d Oral Administration of this compound c->d e Measure Tail Edema (Volume/Diameter) d->e f Histological Analysis d->f g Assess Lymphatic Function d->g

Workflow for the Mouse Tail Lymphedema Model.

In Vivo Models for Diabetic Complications

This compound's anti-inflammatory and antioxidant properties make it a candidate for mitigating diabetic complications like nephropathy and atherosclerosis.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in ApoE KO Mice

This model combines hyperglycemia and hyperlipidemia, mimicking key aspects of human diabetic nephropathy.

Experimental Protocol:

  • Animal Model: Apolipoprotein E-deficient (ApoE KO) mice.

  • Induction of Diabetes:

    • Administer multiple low doses of streptozotocin (STZ) intraperitoneally to induce type 1 diabetes.

    • Confirm diabetes by measuring blood glucose levels.

  • This compound Administration:

    • Oral administration of this compound (e.g., 300 mg/kg/day) in drinking water for a duration of 7 weeks.[7]

  • Efficacy Assessment:

    • Renal Function: Measure urinary albumin-to-creatinine ratio (UACR).

    • Renal Inflammation: Quantify macrophage (F4/80+) and T-cell (CD3+) infiltration in kidney sections via immunohistochemistry. Measure renal expression of inflammatory cytokines (e.g., Ccl2, Ccl5, Il1β, Tnfα) by qRT-PCR.

    • Signaling Pathways: Assess the activation of NF-κB and JAK/STAT pathways by immunohistochemistry for phosphorylated p65 and STAT3.[7]

    • Oxidative Stress: Measure markers of oxidative stress in kidney tissue.

Quantitative Data Summary:

ParameterDiabetic ControlThis compound-treated (300 mg/kg/day)% Reduction
UACR Elevated47 ± 11% vs. control~53%
Renal Macrophage Infiltration IncreasedSignificantly Reduced-
Renal T-cell Infiltration IncreasedSignificantly Reduced-
Renal Ccl2 mRNA Expression UpregulatedSignificantly Downregulated-
Renal p-p65 (NF-κB) Activation IncreasedSignificantly Reduced-
STZ-Induced Diabetic Atherosclerosis Model in ApoE KO Mice

This model is used to study the effect of treatments on the development of atherosclerotic plaques in a diabetic context.

Experimental Protocol:

  • Animal Model: Apolipoprotein E-deficient (ApoE KO) mice.

  • Induction of Diabetes: Same as the diabetic nephropathy model.

  • This compound Administration:

    • Oral administration of this compound (e.g., 300 mg/kg/day) in drinking water for 7 weeks.

  • Efficacy Assessment:

    • Atherosclerotic Plaque Size: Quantify plaque area in the aortic root using Oil Red O staining.

    • Plaque Composition: Assess collagen content (Sirius Red staining) and vascular smooth muscle cell (VSMC) content (α-SMA immunostaining).

    • Aortic Inflammation: Measure macrophage (CD68+) and T-cell (CD3+) infiltration in plaques and aortic expression of inflammatory genes.

Quantitative Data Summary:

ParameterDiabetic ControlThis compound-treated (300 mg/kg/day)% Reduction
Atherosclerotic Lesion Area Increased38 ± 8% vs. untreated~38%
Plaque Macrophage Content Increased31 ± 6% vs. untreated~31%
Plaque T-cell Content Increased30 ± 5% vs. untreated~30%
Aortic Ccl2 mRNA Expression UpregulatedSignificantly Downregulated-

Proposed Signaling Pathways of this compound

This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway:

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.[2][8]

G Inflammatory Stimuli Inflammatory Stimuli MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway This compound This compound This compound->MAPK Pathway This compound->NF-kB Pathway Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines MAPK Pathway->Pro-inflammatory Cytokines & Chemokines NF-kB Pathway->Pro-inflammatory Cytokines & Chemokines Inflammation Inflammation Pro-inflammatory Cytokines & Chemokines->Inflammation

This compound's Anti-inflammatory Mechanism.

Vasculoprotective Signaling Pathway:

In the context of endothelial dysfunction, this compound can stimulate the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). This contributes to vasodilation and improved vascular function.[9]

G This compound This compound Endothelial Cells Endothelial Cells This compound->Endothelial Cells eNOS Activation eNOS Activation Endothelial Cells->eNOS Activation NO Production NO Production eNOS Activation->NO Production Vasodilation Vasodilation NO Production->Vasodilation Improved Vascular Function Improved Vascular Function Vasodilation->Improved Vascular Function

This compound's Vasculoprotective Mechanism.

Conclusion

The in vivo models described in these application notes provide robust platforms for the preclinical evaluation of this compound's efficacy in its primary clinical indication of chronic venous insufficiency, as well as in the context of lymphatic dysfunction and diabetic vascular complications. The detailed protocols and expected quantitative outcomes offer a solid foundation for researchers to design studies that can effectively elucidate the therapeutic potential and mechanisms of action of this compound.

References

Application Notes and Protocols: Cell-Based Assays for Screening Hidrosmin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, is recognized for its venotonic and vasoprotective properties.[1] Its therapeutic potential stems from its significant anti-inflammatory and antioxidant activities.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the bioactivity of this compound. The assays focus on quantifying its effects on key cellular processes related to inflammation and oxidative stress, providing a robust framework for preclinical evaluation.

This compound's mechanism of action involves the modulation of critical signaling pathways. It has been shown to inhibit the pro-inflammatory NF-κB and JAK/STAT pathways, thereby reducing the expression of inflammatory cytokines and chemokines.[1][2] Concurrently, this compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[2] These activities collectively contribute to its protective effects against cellular damage induced by inflammatory and oxidative insults.

The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing valuable insights for drug development professionals.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize quantitative data for this compound and related flavonoids in various cell-based assays. Note: Specific IC50 and EC50 values for this compound are not widely published. The data presented for Diosmin (a related flavonoid) and Diosmetin (the aglycone of Diosmin) can be considered representative for initial screening purposes.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineParameterValueReference(s)
DiosminCytotoxicity (MTT Assay)A431 Skin Cancer CellsIC5045 µg/mL[3][4]
Diosmetin-3-O-β-d-glucuronideIL-8 Secretion InhibitionHuman Skin Explants% Inhibition49.6% at 2700 pg/mL[5][6]
This compoundGene Expression (qPCR)HK2 CellsFold ChangeDose-dependent decrease in CCL2, CCL5, IL-1β, TNFα[1][7]

Table 2: Antioxidant Activity

CompoundAssayCell LineParameterValueReference(s)
DiosmetinCellular Antioxidant Activity (CAA)HepG2EC507.98 µM[8][9]
DiosmetinErythrocyte Hemolysis InhibitionHuman Erythrocytes% Inhibition91.0% at 100 µg/mL[9][10]
This compoundGene Expression (qPCR)Vascular Smooth Muscle CellsFold ChangeDose-dependent increase in SOD1 and Catalase[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hidrosmin_Signaling_Pathway cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus_inflammation Nucleus NF-κB->Nucleus_inflammation Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_inflammation->Pro-inflammatory Genes Activates Transcription Hidrosmin_inflammation This compound Hidrosmin_inflammation->IKK Inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_antioxidant Nucleus Nrf2->Nucleus_antioxidant Translocates to Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nucleus_antioxidant->Antioxidant Response Element (ARE) Binds to Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Response Element (ARE)->Antioxidant Genes (e.g., HO-1, NQO1) Activates Transcription Hidrosmin_antioxidant This compound Hidrosmin_antioxidant->Nrf2 Promotes Activation

Caption: this compound's dual mechanism of action on inflammatory and antioxidant pathways.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Inflammatory/Oxidative Stimulus Inflammatory/Oxidative Stimulus This compound Treatment->Inflammatory/Oxidative Stimulus Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Inflammatory/Oxidative Stimulus->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NF-κB Reporter) Anti-inflammatory Assay (NF-κB Reporter) Inflammatory/Oxidative Stimulus->Anti-inflammatory Assay (NF-κB Reporter) Antioxidant Assay (Nrf2 Activation) Antioxidant Assay (Nrf2 Activation) Inflammatory/Oxidative Stimulus->Antioxidant Assay (Nrf2 Activation) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Inflammatory/Oxidative Stimulus->Gene Expression Analysis (qPCR) Data Acquisition Data Acquisition Cytotoxicity Assay (MTT)->Data Acquisition Anti-inflammatory Assay (NF-κB Reporter)->Data Acquisition Antioxidant Assay (Nrf2 Activation)->Data Acquisition Gene Expression Analysis (qPCR)->Data Acquisition Quantitative Analysis Quantitative Analysis Data Acquisition->Quantitative Analysis Results Interpretation Results Interpretation Quantitative Analysis->Results Interpretation

Caption: General experimental workflow for screening this compound activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells and to establish a non-toxic concentration range for subsequent assays.

Materials:

  • Human endothelial cells (e.g., HUVEC) or other relevant cell lines

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-Inflammatory Activity: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution

  • TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control.

Antioxidant Activity: Nrf2 Activation Assay

Objective: To measure the ability of this compound to activate the Nrf2 antioxidant response pathway.

Materials:

  • Hepa1c1c7 cells or other suitable cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Nrf2 Transcription Factor Assay Kit (colorimetric or chemiluminescent)

  • Nuclear extraction buffer

  • Microplate reader or luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for 6-24 hours. Include an untreated control.

  • After treatment, prepare nuclear extracts from the cells using a nuclear extraction kit or buffer.

  • Perform the Nrf2 transcription factor binding assay according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in wells pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

  • Detect the bound Nrf2 using a specific primary antibody followed by a HRP-conjugated secondary antibody.

  • Add the substrate and measure the absorbance or luminescence.

  • Quantify the fold increase in Nrf2 activation relative to the untreated control.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To determine the effect of this compound on the expression of target inflammatory and antioxidant genes.

Materials:

  • Relevant cell line (e.g., HUVEC, HK2, VSMC)

  • This compound stock solution

  • Inflammatory stimulus (e.g., LPS, TNF-α)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, IL-1β, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-Time PCR system

Protocol:

  • Seed cells in 6-well plates and treat with this compound with or without an inflammatory stimulus for an appropriate time (e.g., 6-24 hours).

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.

  • Run the qPCR program on a Real-Time PCR system.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

References

Application Note: Spectroscopic Techniques for the Structural Elucidation of Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin is a semi-synthetic flavonoid drug, structurally related to diosmin, used in the treatment of chronic venous insufficiency. As with any active pharmaceutical ingredient (API), rigorous structural confirmation is a critical component of quality control, ensuring the identity, purity, and stability of the drug substance. This application note provides a detailed overview and experimental protocols for the use of key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive structural elucidation of this compound.

Introduction

This compound (IUPAC Name: 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one) is derived from the natural flavonoid Diosmin. Its chemical structure consists of a flavone aglycone (diosmetin) modified with a hydroxyethoxy group and a disaccharide (rutinose) attached at the C7 position. The complexity of this molecule, with its numerous functional groups and stereocenters, necessitates the use of multiple complementary analytical techniques for unambiguous structural verification.

This document outlines the principles and standardized protocols for each major spectroscopic method, presents expected data in tabular format, and illustrates how the combined data provides conclusive evidence for the structure of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. Tandem MS (MS/MS) fragments the parent ion to provide structural information about its constituent parts.

Experimental Protocol: LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is ideal for analyzing this compound, as the chromatographic separation resolves the API from potential impurities prior to mass analysis.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with a 50:50 (v/v) mixture of methanol and water to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient optimized to separate this compound from related impurities (e.g., Diosmin).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometer Conditions (Orbitrap-based):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Full Scan Mass Range: m/z 150-1000.

    • Resolution: 70,000.

    • Data Analysis: Extract the accurate mass of the target compound. For structural confirmation, perform MS/MS by selecting the precursor ion (e.g., [M+H]⁺) and applying stepped collision energies (e.g., 15, 30, 45 eV) to generate a fragmentation pattern.

Data Presentation

ParameterTheoretical ValueObserved Value (Expected)Ion Adduct
Molecular Formula C₃₀H₃₆O₁₆--
Exact Mass 652.2003-[M]
Monoisotopic Mass 652.2007652.2005 ± 5 ppm[M]
[M+H]⁺ 653.2080653.2078 ± 5 ppmProtonated Molecule
[M+Na]⁺ 675.1900675.1898 ± 5 ppmSodium Adduct
Table 1: High-Resolution Mass Spectrometry Data for this compound.

Interpretation: The observed accurate mass of the molecular ion must match the theoretical value calculated from the elemental formula (C₃₀H₃₆O₁₆) within a narrow mass tolerance (typically <5 ppm). The fragmentation pattern in the MS/MS spectrum will show characteristic losses of the sugar moieties (rutinose, mass ~308 Da) and fragments corresponding to the aglycone, confirming the identity and connectivity of the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ¹H NMR gives information on the number and type of protons and their neighbors, while ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the complete bonding framework.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for flavonoids, capable of dissolving the sample and allowing for the observation of exchangeable hydroxyl protons.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D COSY: To identify proton-proton spin-spin couplings (e.g., H-C-C-H).

    • 2D HSQC: To correlate protons with their directly attached carbons.

    • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the aglycone, hydroxyethoxy group, and sugar units.

  • Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Data Presentation

Note: The following are predicted chemical shifts based on the known structure of this compound and published data for the closely related compound, Diosmin. Actual experimental values may vary slightly.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
H-3~6.90s-
H-6~6.50d~2.2
H-8~6.80d~2.2
H-2'~7.55d~2.0
H-5'~7.10d~8.5
H-6'~7.60dd~8.5, 2.0
OCH₃~3.85s-
Hydroxyethoxy Group
-OCH₂-~4.10t~5.0
-CH₂OH~3.70t~5.0
Sugar Moieties (Rutinose)
H-1'' (Glc)~5.10d~7.5
H-1''' (Rha)~4.55d~1.5
CH₃ (Rha)~1.10d~6.2
Other Sugar Protons~3.10 - 4.00m-
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.
Carbon AssignmentPredicted δ (ppm)
Aglycone
C-2~163.0
C-3~103.5
C-4 (C=O)~182.0
C-4a~105.5
C-5~157.5
C-6~96.0
C-7~162.5
C-8~95.0
C-8a~157.0
C-1' to C-6'~112.0 - 151.0
OCH₃~56.0
Hydroxyethoxy Group
-OCH₂-~69.0
-CH₂OH~60.0
Sugar Moieties (Rutinose)
C-1'' (Glc)~100.0
C-1''' (Rha)~101.0
CH₃ (Rha)~18.0
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Interpretation: The number of signals, their chemical shifts, multiplicities, and integration in the ¹H spectrum confirm the proton environment. The ¹³C spectrum reveals the number of unique carbon atoms. Critically, HMBC correlations will show a linkage from the anomeric proton of glucose (H-1'') to the C-7 of the aglycone, and from the anomeric proton of rhamnose (H-1''') to C-6 of the glucose, confirming the rutinose structure and its attachment point. Correlations from the hydroxyethoxy protons to C-5 will confirm the location of this substituent.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds (e.g., stretching, bending). It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, powdered this compound sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Data Presentation

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 (broad)O-H (phenolic, alcoholic, sugar)Stretching
~2900C-H (aromatic, aliphatic)Stretching
~1655C=O (γ-pyrone carbonyl)Stretching
~1610, ~1500C=C (aromatic rings)Stretching
~1200-1000C-O (ethers, alcohols, glycosidic link)Stretching
Table 4: Key Infrared (IR) Absorption Bands for this compound.

Interpretation: The IR spectrum provides rapid confirmation of key functional groups. A strong, broad band around 3400 cm⁻¹ is indicative of the numerous hydroxyl groups. A sharp, strong absorption around 1655 cm⁻¹ confirms the presence of the conjugated ketone (flavone C4-carbonyl). Bands in the 1610-1450 cm⁻¹ region affirm the aromatic nature of the aglycone, and a complex series of bands in the fingerprint region (especially 1200-1000 cm⁻¹) is characteristic of the C-O bonds within the ether, alcohol, and glycosidic linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. It is particularly useful for analyzing compounds with conjugated systems, such as the flavone core of this compound.

Experimental Protocol

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent. For flavonoids, methanol or ethanol is common. To observe characteristic shifts, a basic solvent like 0.2 N NaOH can also be used. Create a dilute working solution (e.g., 10 µg/mL).

  • Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from 200 to 400 nm against a solvent blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Presentation

SolventBandλmax (nm) (Expected)Chromophore System
MethanolBand I~345B-ring cinnamoyl system
Band II~268A-ring benzoyl system
0.2 N NaOHBand IShifted to higher λPhenolic group ionization
Band II~268A-ring benzoyl system
Table 5: Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound.

Interpretation: Flavones typically exhibit two major absorption bands. Band I (in the 300-380 nm range) is associated with the B-ring cinnamoyl system, while Band II (in the 240-280 nm range) is associated with the A-ring benzoyl system. The exact positions of these maxima are sensitive to the substitution pattern. The addition of a base (like NaOH) ionizes phenolic hydroxyl groups, causing a bathochromic (red) shift in the bands, which can help confirm the presence of free phenolic groups.

Integrated Workflow and Structural Confirmation

No single technique can unambiguously determine a complex structure like this compound. The power of spectroscopic analysis lies in integrating the data from all methods to build a complete and coherent structural picture.

G cluster_prep Sample Preparation Sample This compound API Sample Dissolve Dissolve in Appropriate Solvent (MeOH, DMSO-d6, etc.) Sample->Dissolve MS LC-HRMS Dissolve->MS NMR NMR (1H, 13C, 2D) Dissolve->NMR IR FTIR-ATR Dissolve->IR UV UV-Vis Dissolve->UV MS_data Accurate Mass & MS/MS Fragments MS->MS_data NMR_data Chemical Shifts & Correlations NMR->NMR_data IR_data Absorption Bands IR->IR_data UV_data Absorption Maxima UV->UV_data

Caption: Experimental workflow for spectroscopic analysis of this compound.

The logical integration of the data from these techniques provides overlapping and confirmatory evidence for the final structure.

G cluster_inputs Primary Data cluster_interp Interpretation MS MS Data (Accurate Mass) Formula Molecular Formula (C30H36O16) MS->Formula IR IR Data (Vibrational Bands) FuncGroups Functional Groups (-OH, C=O, C-O-C, Ar) IR->FuncGroups UV UV-Vis Data (λmax) Conjugation Conjugated System (Flavone Core) UV->Conjugation NMR NMR Data (Shifts, Couplings, Correlations) Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity Final Confirmed Structure of this compound Formula->Final FuncGroups->Final Conjugation->Final Connectivity->Final

Application Notes and Protocols for Preclinical Evaluation of Hidrosmin in Animal Models of Chronic Venous Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by venous hypertension, commonly resulting from valvular incompetence and/or venous obstruction. This leads to a cascade of pathophysiological events including edema, inflammation, skin changes, and in severe cases, ulceration. Venoactive drugs, such as Hidrosmin, are a cornerstone of conservative management for CVI, aiming to improve venous tone, reduce capillary permeability, and exert anti-inflammatory effects.

These application notes provide detailed protocols for inducing CVI in animal models and methodologies for evaluating the preclinical efficacy of this compound. While direct preclinical studies of this compound in CVI-specific animal models are limited in publicly available literature, the following protocols are based on established models of venous hypertension and studies on the closely related flavonoid, Diosmin.[1][2] This document serves as a comprehensive guide for designing and executing preclinical studies to investigate the therapeutic potential of this compound in CVI.

Animal Models of Chronic Venous Insufficiency

The two most common and well-characterized animal models to simulate human CVI are the femoral vein ligation model and the arteriovenous fistula model. These models induce venous hypertension, a key trigger in the pathophysiology of CVI.[3]

Rat Model of Chronic Venous Insufficiency by Femoral Vein Ligation

This model creates venous hypertension by mechanically obstructing venous outflow in the femoral vein.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm proper anesthetic depth by absence of pedal withdrawal reflex.

  • Surgical Preparation: Shave the inguinal region of the left hindlimb and sterilize the surgical site with 70% ethanol and povidone-iodine solution.

  • Incision: Make a longitudinal incision in the inguinal region to expose the femoral vessels.

  • Vessel Isolation: Carefully dissect the femoral vein from the surrounding connective tissue and the femoral artery and nerve, taking care to avoid damage to these structures.

  • Ligation: Ligate the femoral vein at a single point distal to the inguinal ligament using a non-absorbable suture (e.g., 5-0 silk). The ligation should be tight enough to completely occlude blood flow.

  • Sham Control: In the control group, perform the same surgical procedure without ligating the femoral vein.

  • Wound Closure: Close the incision in layers using absorbable sutures for the muscle and non-absorbable sutures or surgical staples for the skin.

  • Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress or infection. House the animals individually with free access to food and water.

Mouse Model of Chronic Venous Insufficiency by Arteriovenous Fistula (AVF)

This model creates a high-flow, high-pressure system in the venous circulation by creating a direct connection between an artery and a vein.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old) are a suitable choice.

  • Anesthesia: Anesthetize the mouse using isoflurane inhalation.

  • Surgical Preparation: Shave the ventral neck region and sterilize the area.

  • Incision: Make a midline cervical incision to expose the right common carotid artery and external jugular vein.

  • Vessel Preparation: Carefully dissect the vessels from the surrounding tissues under a surgical microscope.

  • Anastomosis:

    • Place temporary ligatures on the proximal and distal ends of the jugular vein and the carotid artery.

    • Make a small incision in the jugular vein.

    • Create a side-to-end anastomosis between the distal end of the jugular vein and the side of the common carotid artery using fine, non-absorbable sutures (e.g., 10-0 nylon).

  • Patency Confirmation: Release the temporary ligatures and visually confirm blood flow from the artery into the vein, resulting in venous distension.

  • Wound Closure: Close the skin incision with sutures or staples.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

This compound Administration Protocols

Dosage and Administration:

Based on clinical studies and preclinical studies of related flavonoids, a suggested oral gavage dosage for this compound in rodents would be in the range of 100-300 mg/kg body weight, administered once daily.[4] The vehicle for administration should be an inert solution such as 0.5% carboxymethylcellulose. Treatment should commence after the induction of CVI and continue for a predetermined study duration (e.g., 14 to 28 days).

Evaluation of this compound Efficacy

Measurement of Edema

Limb edema is a primary clinical sign of CVI.

Protocol: Plethysmometer Method

  • Apparatus: Use a water displacement plethysmometer.

  • Procedure:

    • Gently restrain the animal.

    • Immerse the hind paw up to a marked anatomical landmark (e.g., the lateral malleolus) into the measuring chamber of the plethysmometer.

    • Record the volume of displaced water, which corresponds to the paw volume.

  • Data Analysis: Calculate the percentage increase in paw volume in the CVI-induced limb compared to the contralateral limb or the baseline measurement. Compare the reduction in edema in this compound-treated groups versus the vehicle-treated control group.

Histological Assessment of Venous Wall Remodeling

CVI leads to structural changes in the vein wall, including inflammation and fibrosis.

Protocol:

  • Tissue Collection: At the end of the study, euthanize the animals and carefully excise a segment of the affected vein (e.g., femoral vein distal to the ligation site or the venous outflow tract of the AVF).

  • Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration.

    • Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).

    • Verhoeff-Van Gieson (VVG): To assess the structure of elastic fibers.

  • Microscopic Analysis: Quantify parameters such as vein wall thickness, intima-media thickness, and the area of fibrosis using image analysis software.

Evaluation of Leukocyte Infiltration

Leukocyte adhesion to the endothelium and subsequent infiltration into the venous wall is a key inflammatory event in CVI.

Protocol: Immunohistochemistry

  • Tissue Preparation: Use paraffin-embedded vein sections as described above.

  • Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

  • Immunostaining:

    • Incubate the sections with primary antibodies specific for leukocyte markers (e.g., CD45 for total leukocytes, or more specific markers for neutrophils and macrophages).

    • Follow with an appropriate secondary antibody conjugated to a detection system (e.g., HRP-DAB).

  • Quantification: Count the number of positively stained cells per unit area of the vein wall.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Limb Edema in a Rat Femoral Vein Ligation Model

Treatment GroupNBaseline Paw Volume (mL)Final Paw Volume (mL)% Increase in Edema
Sham Control10
CVI + Vehicle10
CVI + this compound (100 mg/kg)10
CVI + this compound (300 mg/kg)10

Table 2: Histomorphometric Analysis of Venous Wall Remodeling

Treatment GroupNVein Wall Thickness (µm)Intima-Media Thickness (µm)Collagen Area (%)
Sham Control10
CVI + Vehicle10
CVI + this compound (100 mg/kg)10
CVI + this compound (300 mg/kg)10

Table 3: Quantification of Leukocyte Infiltration

Treatment GroupNCD45+ cells/mm² of Vein Wall
Sham Control10
CVI + Vehicle10
CVI + this compound (100 mg/kg)10
CVI + this compound (300 mg/kg)10

Mandatory Visualizations

Experimental Workflow

G cluster_0 CVI Model Induction cluster_1 This compound Treatment cluster_2 Efficacy Evaluation Animal Acclimatization Animal Acclimatization Femoral Vein Ligation (Rat) Femoral Vein Ligation (Rat) Animal Acclimatization->Femoral Vein Ligation (Rat) Surgical Procedure Arteriovenous Fistula (Mouse) Arteriovenous Fistula (Mouse) Animal Acclimatization->Arteriovenous Fistula (Mouse) Surgical Procedure CVI Induction Femoral Vein Ligation (Rat)->CVI Induction Arteriovenous Fistula (Mouse)->CVI Induction Daily Oral Gavage Daily Oral Gavage CVI Induction->Daily Oral Gavage Vehicle or this compound Treatment Period Daily Oral Gavage->Treatment Period Edema Measurement Edema Measurement Treatment Period->Edema Measurement Weekly Histological Analysis Histological Analysis Treatment Period->Histological Analysis End of Study Leukocyte Infiltration Leukocyte Infiltration Treatment Period->Leukocyte Infiltration End of Study Data Analysis Data Analysis Edema Measurement->Data Analysis Histological Analysis->Data Analysis Leukocyte Infiltration->Data Analysis

Caption: Experimental workflow for evaluating this compound in CVI animal models.

Putative Signaling Pathway of this compound in Chronic Venous Insufficiency

While the precise molecular mechanisms of this compound in CVI are not fully elucidated, based on its known anti-inflammatory and venotonic properties, a putative signaling pathway can be proposed.

G Venous Hypertension Venous Hypertension Endothelial Dysfunction Endothelial Dysfunction Venous Hypertension->Endothelial Dysfunction Leukocyte Adhesion & Infiltration Leukocyte Adhesion & Infiltration Endothelial Dysfunction->Leukocyte Adhesion & Infiltration Inflammatory Mediators (e.g., TNF-α, IL-6) Inflammatory Mediators (e.g., TNF-α, IL-6) Leukocyte Adhesion & Infiltration->Inflammatory Mediators (e.g., TNF-α, IL-6) Increased Vascular Permeability Increased Vascular Permeability Inflammatory Mediators (e.g., TNF-α, IL-6)->Increased Vascular Permeability Venous Wall Remodeling Venous Wall Remodeling Inflammatory Mediators (e.g., TNF-α, IL-6)->Venous Wall Remodeling Edema Edema Increased Vascular Permeability->Edema This compound This compound This compound->Leukocyte Adhesion & Infiltration Inhibits This compound->Inflammatory Mediators (e.g., TNF-α, IL-6) Reduces This compound->Increased Vascular Permeability Decreases This compound->Venous Wall Remodeling Attenuates

Caption: Putative mechanism of this compound in mitigating CVI pathophysiology.

Conclusion

The described animal models and evaluation protocols provide a robust framework for the preclinical assessment of this compound's efficacy in chronic venous insufficiency. While further studies are needed to delineate the specific effects of this compound in these models, the provided methodologies, adapted from established research on CVI and related venoactive compounds, offer a solid foundation for future investigations. Such studies are crucial for substantiating the therapeutic potential of this compound and elucidating its mechanisms of action in the context of CVI.

References

Application Note: Mass Spectrometry Analysis of Hidrosmin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive agent used in the treatment of chronic venous insufficiency. A thorough understanding of its metabolic fate is crucial for comprehensive safety and efficacy assessments. This document provides detailed protocols and application notes for the analysis of this compound and its predicted metabolites using liquid chromatography-mass spectrometry (LC-MS). As direct metabolic data for this compound is limited, the methodologies and data presented are largely based on the well-documented metabolism of its parent compound, Diosmin, providing a robust predictive framework for analytical studies.[1]

Predicted Metabolic Pathway of this compound

The primary metabolic pathway of this compound is expected to mirror that of Diosmin. The initial step involves the hydrolysis of the glycosidic bond, primarily by the gut microbiome, to yield its aglycone. This is followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[1][2][3][4]

This compound Metabolic Pathway This compound This compound Aglycone This compound Aglycone (Hydroxyethyl-diosmetin) This compound->Aglycone Hydrolysis (Gut Microbiome) Conjugates Phase II Metabolites (e.g., Glucuronide Conjugates) Aglycone->Conjugates Conjugation (e.g., Glucuronidation) Excretion Excretion (Urine and Feces) Conjugates->Excretion

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin (900 mg) in Healthy Volunteers

ParameterMean ValueStandard Deviation
Cmax (ng/mL)10.36.3
Tmax (h)6.17.0
t1/2 (h)102.5174.8
AUC0-96 (h·ng/mL)277.6143.8
AUC0-∞ (h·ng/mL)551.0606.4

Data adapted from a pharmacokinetic study of diosmin tablets.[5]

Table 2: Predicted m/z Values for this compound and its Major Metabolites

CompoundChemical FormulaPredicted [M+H]+
This compoundC30H36O16653.20
This compound AglyconeC18H16O7345.09
This compound Aglycone GlucuronideC24H24O13521.12

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to identify potential metabolites of this compound in an in vitro setting.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing HLM (final concentration e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration e.g., 1 µM).

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase (e.g., 50:50 MeOH:Water with 0.1% formic acid) for LC-MS analysis.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines a general method for the separation and detection of this compound and its metabolites.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Predicted):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound653.2[Aglycone+H]+Optimize
This compound Aglycone345.1Predicted fragmentsOptimize
This compound Aglycone Glucuronide521.1345.1Optimize

Collision energies need to be optimized for the specific instrument used. The fragmentation of Diosmetin (the aglycone of Diosmin) typically involves the loss of a methyl group followed by the loss of CO.[4] The fragmentation of this compound's aglycone is expected to follow a similar pattern.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Microsomal Incubate) Extraction Protein Precipitation & Solid Phase Extraction Biological_Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation Liquid Chromatography (Separation of Analytes) Concentration->LC_Separation MS_Detection Mass Spectrometry (Detection and Fragmentation) LC_Separation->MS_Detection Metabolite_ID Metabolite Identification (Mass Shifts, Fragmentation) MS_Detection->Metabolite_ID Quantification Quantification (MRM) Metabolite_ID->Quantification

Caption: Experimental workflow for the analysis of this compound and its metabolites.

This compound Fragmentation Pathway This compound This compound [M+H]+ Aglycone This compound Aglycone [Aglycone+H]+ This compound->Aglycone Loss of Rutinoside Fragment1 Fragment 1 (e.g., loss of hydroxyethyl group) Aglycone->Fragment1 Fragment2 Fragment 2 (e.g., loss of CO) Aglycone->Fragment2

Caption: Predicted fragmentation pathway of this compound in positive ion mode.

Conclusion

The provided protocols and data, primarily based on its parent compound Diosmin, offer a comprehensive starting point for the mass spectrometry analysis of this compound and its metabolites. The experimental workflows and predicted metabolic and fragmentation pathways can guide researchers in developing and validating robust analytical methods. Further studies are warranted to definitively identify and quantify the specific metabolites of this compound in various biological matrices.

References

Application Notes and Protocols for the Synthesis of Hidrosmin from Diosmin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hidrosmin is a semi-synthetic flavonoid derived from diosmin, utilized as a venoactive and vasoprotective agent in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to diosmin improves its bioavailability.[1][2] The synthesis of this compound from diosmin is primarily achieved through a hydroxyethylation reaction, which introduces hydroxyethyl groups onto the diosmin molecule.[1][3] This process requires careful control to ensure high product quality and minimize the formation of impurities.[1]

These application notes provide detailed protocols for the synthesis of this compound from diosmin, its subsequent purification, and the analytical methods for its characterization.

Experimental Protocols

Two primary methods for the synthesis of this compound from diosmin are outlined below: synthesis in an aqueous medium and synthesis in a methanol medium under pressure.[1][4]

Protocol 1: Synthesis in an Aqueous Medium (Atmospheric Pressure)

This method involves the hydroxyethylation of diosmin in an aqueous alkaline solution.[1][4]

Methodology:

  • Reaction Setup: Charge a reactor with water, typically 2-4 times the weight of the diosmin to be used.[1][4]

  • Base Addition: With stirring, slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) until fully dissolved.[1]

  • Reactant Addition: Add diosmin to the alkaline solution.[1]

  • Reaction Conditions: Heat the mixture to a temperature between 60-80°C and maintain for 3-4 hours.[1][4]

  • Hydroxyethylation: Continuously add the hydroxyethylating agent over the course of the reaction.[1][4]

    • Ethylene oxide: 10-25% of the weight of diosmin.[1][4]

    • Ethylene chlorohydrin: 20-35% of the weight of diosmin.[1][4]

  • Reaction Monitoring: Monitor the reaction progress and pH. The pH of the reaction mixture should be monitored.[1] High-Performance Liquid Chromatography (HPLC) can be used to track the conversion of diosmin to this compound.[1][4]

  • Work-up: Upon completion, cool the reaction mixture and adjust the pH. The crude product is then collected for purification.[1]

Protocol 2: Synthesis in a Methanol Medium (Pressurized Reaction)

This protocol describes the synthesis of this compound in a pressurized reactor using methanol as the solvent.[1][4]

Methodology:

  • Reaction Setup: Charge a pressurized reactor with methanol.[1][4]

  • Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., pyridine or triethylamine, 1.5-3.0% of the weight of diosmin), and the hydroxyethylating agent.[1][4] In this method, the hydroxyethylating agent is typically added all at once.[1]

    • Ethylene oxide: 10-30% of the weight of diosmin.[4]

    • Ethylene chlorohydrin: 20-40% of the weight of diosmin.[4]

  • Reaction Conditions: The reaction is carried out under a pressure of 0.45-0.50 MPa for 1-3 hours.[1][4]

  • Reaction Monitoring: Monitor the reaction by HPLC.[1]

  • Work-up: After the reaction is complete, release the pressure and process the crude product for purification.[1]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterProtocol 1: Aqueous MediumProtocol 2: Methanol Medium
Reaction Medium Water[1][4]Methanol[1][4]
Catalyst Sodium hydroxide or Potassium hydroxide[1]Pyridine or Triethylamine[4]
Hydroxyethylating Agent Ethylene oxide or Ethylene chlorohydrin[1][4]Ethylene oxide or Ethylene chlorohydrin[4]
Temperature 60-80°C[1][4]Not specified, reaction is pressurized
Pressure Atmospheric[1]0.45-0.50 MPa[1][4]
Reaction Time 3-4 hours[1][4]1-3 hours[1][4]
Yield 75-85%[4]85-95%[4]

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted diosmin, byproducts, and other impurities.[1][3] A typical purification process involves decolorization, crystallization, and drying.[4]

Methodology:

  • Decolorization: Add activated carbon (3-10% of the reaction solution weight) to the crude this compound solution. Heat the mixture to 80 ± 2°C under a pressure of 0.12-0.14 MPa for 30 minutes.[4]

  • Filtration: Filter the hot solution to remove the activated carbon.[4][5]

  • Crystallization: Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to induce crystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][5]

  • Centrifugation: Separate the crystallized this compound from the mother liquor via centrifugation.[4]

  • Recrystallization: The crude product can be further purified by dissolving it in 1-3 times its weight of hot methanol or ethanol, followed by crystallization and centrifugation.[4]

  • Drying: Dry the purified this compound wet product in a dryer at 40-60°C under a vacuum of 0.06-0.08 MPa for 2.5 hours.[4]

  • Crushing: The dried this compound is then pulverized.[4]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are essential techniques for the characterization of this compound and the identification of potential impurities.[3][6]

Table 2: Parameters for Analytical Methods

ParameterHPLC-UVUPLC-MS/MS
Column C18, 250 mm x 4.6 mm, 5 µm particle size[6]Sub-2 µm particle size C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Phosphoric acid in water[6]0.1% Formic acid in Water[3]
Mobile Phase B Acetonitrile[6]Acetonitrile with 0.1% Formic acid[3]
Flow Rate 1.0 mL/min[6]0.3-0.5 mL/min[3]
Column Temperature 30°C[6]40°C[3]
Detection UV at 280 nm[6]ESI in positive and negative ion modes[3]
Injection Volume 10 µL[6]1-5 µL[3]

Visualizations

Synthesis_Workflow_Aqueous cluster_synthesis Synthesis in Aqueous Medium Diosmin Diosmin Reaction_Mixture Reaction Mixture Diosmin->Reaction_Mixture Alkaline_Solution Alkaline Solution (NaOH or KOH in Water) Alkaline_Solution->Reaction_Mixture Heated_Mixture Heated Mixture (60-80°C, 3-4h) Reaction_Mixture->Heated_Mixture Hydroxyethylation Hydroxyethylation (Add Ethylene Oxide or Ethylene Chlorohydrin) Heated_Mixture->Hydroxyethylation Crude_Hidrosmin_Solution Crude this compound Solution Hydroxyethylation->Crude_Hidrosmin_Solution Synthesis_Workflow_Methanol cluster_synthesis Synthesis in Methanol Medium Diosmin Diosmin Pressurized_Reaction Pressurized Reaction (0.45-0.50 MPa, 1-3h) Diosmin->Pressurized_Reaction Methanol_Catalyst Methanol & Catalyst (Pyridine or Triethylamine) Methanol_Catalyst->Pressurized_Reaction Hydroxyethylating_Agent Hydroxyethylating Agent (Ethylene Oxide or Ethylene Chlorohydrin) Hydroxyethylating_Agent->Pressurized_Reaction Crude_Product Crude Product Pressurized_Reaction->Crude_Product Purification_Workflow cluster_purification This compound Purification Crude_this compound Crude this compound Solution Decolorization Decolorization (Activated Carbon, 80°C, Pressure) Crude_this compound->Decolorization Filtration Hot Filtration Decolorization->Filtration Crystallization Crystallization (Adjust pH to 3-4, Cool) Filtration->Crystallization Centrifugation Centrifugation Crystallization->Centrifugation Recrystallization Recrystallization (Methanol or Ethanol) Centrifugation->Recrystallization Drying Drying (40-60°C, Vacuum) Recrystallization->Drying Pulverization Pulverization Drying->Pulverization Pure_this compound Pure this compound Pulverization->Pure_this compound

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Hidrosmin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Hidrosmin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

This compound is a semi-synthetic flavonoid, a derivative of diosmin, used as a venoactive and vasoprotective agent.[1] Its synthesis primarily involves the hydroxyethylation of diosmin, where hydroxyethyl groups are introduced onto the hydroxyl moieties of the diosmin molecule, typically under alkaline conditions.[1] This process enhances its water solubility compared to diosmin, which is believed to improve its bioavailability.[1]

Q2: What are the common impurities encountered during this compound synthesis?

Impurities in this compound can be categorized into three main types:

  • Impurities from the starting material (Diosmin): These are impurities present in the initial diosmin that are carried through the synthesis process.[2] Common examples include Linarin, Isorhoifolin, and unreacted Hesperidin (a precursor to diosmin).[2]

  • Process-related impurities: These are formed during the synthesis itself.[2] They include unreacted diosmin, isomeric mono- and di-hydroxyethylated diosmin, and byproducts from the hydroxyethylating agent (e.g., ethylene glycol from ethylene oxide).[1][2]

  • Degradation-related impurities: These arise from the degradation of this compound under conditions such as exposure to heat, light, and extreme pH.[1][2] Degradation can involve the hydrolysis of the glycosidic bond and oxidation of the flavonoid ring system.[1]

  • Residual Solvents: Organic solvents like methanol, ethanol, and pyridine used during synthesis and purification may remain in the final product.[3]

Q3: Which analytical techniques are best for identifying and quantifying this compound and its impurities?

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing this compound and its impurities.[1] For more detailed structural information and identification of unknown impurities, hyphenated techniques are invaluable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and fragmentation patterns.[1]

  • Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): Offers detailed structural information.[1]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers higher sensitivity and specificity for trace-level impurities.[4]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure accurate addition of reagents (diosmin, base, hydroxyethylating agent) as per the protocol.[1] - Monitor and maintain the reaction temperature within the optimal range (e.g., 60-80°C).[1] - Verify and adjust the pH of the reaction mixture to ensure alkaline conditions.[1] - Extend the reaction time, monitoring the progress by HPLC.[1]
Suboptimal reaction conditions.- If using a pressure reaction, ensure the pressure is maintained within the specified range (e.g., 0.45-0.50 MPa).[1] - For aqueous medium synthesis, ensure continuous addition of the hydroxyethylating agent.[1]
High Levels of Unreacted Diosmin Insufficient hydroxyethylating agent.- Increase the amount of ethylene oxide or ethylene chlorohydrin within the recommended range (10-35% of diosmin weight).[1]
Inadequate reaction time or temperature.- Increase the reaction time or temperature and monitor the consumption of diosmin by HPLC.[1]
Formation of Undesired Isomers Non-selective hydroxyethylation.- While a mixture of isomers is expected, controlling the reaction conditions (temperature, pH, and rate of addition of the hydroxyethylating agent) can influence the isomer distribution.[1]
Presence of Byproducts (e.g., ethylene glycol) Side reactions of the hydroxyethylating agent.- This is an inherent challenge with agents like ethylene oxide. Purification steps are crucial to remove these byproducts.[1]
Purification Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor Separation of this compound from Impurities during HPLC Suboptimal mobile phase.- Adjust the mobile phase composition (e.g., ratio of aqueous buffer to organic solvent).[1] - Modify the pH of the aqueous buffer to improve peak shape and resolution.[3]
Inappropriate column.- Ensure the use of a suitable stationary phase (e.g., C18).[3] - Consider a column with a different particle size or length for better separation.[2]
Gradient elution not optimized.- Adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks.[3]
Low Recovery after Recrystallization Poor solvent choice.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.[5]
Crystals lost during filtration.- Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.[5] - Use appropriate filter paper to avoid loss of fine crystals.
Residual Solvents Above Acceptable Limits Inefficient drying.- Dry the purified product under vacuum at a controlled temperature for a sufficient duration.[6]

Quantitative Data Summary

Table 1: Typical Synthesis Parameters and Yields

ParameterAqueous Medium SynthesisPressurized Methanol Synthesis
Reaction Medium Water[6]Methanol[6]
Diosmin to Water Ratio (w/w) 1:2 to 1:4[6]N/A
Base (NaOH or KOH) (% of diosmin weight) 0.3 - 0.8%[1]Catalyst (e.g., pyridine) 1.5 - 3.0%[6]
Hydroxyethylating Agent (Ethylene Oxide) 10 - 25% of diosmin weight[1]10 - 30% of diosmin weight[6]
Hydroxyethylating Agent (Ethylene Chlorohydrin) 20 - 35% of diosmin weight[1]20 - 40% of diosmin weight[6]
Temperature 60 - 80°C[1]N/A
Pressure Normal[6]0.45 - 0.50 MPa[1]
Reaction Time 3 - 4 hours[1]1 - 3 hours[1]
Reported Yield 75 - 85%[6]85 - 95%[6]

Table 2: Typical Impurity Limits for this compound

ImpuritySpecification Limit
Diosmin Reportable as a specified impurity[3]
3',5-di-O-(hydroxyethyl) diosmin 50% - 65% (as part of the active mixture)[3]
3-mono-O-(hydroxyethyl) diosmin Reportable as a specified impurity[3]
Any Unspecified Impurity ≤ 0.10%[3]
Methanol (Residual Solvent) ≤ 3000 ppm[3]
Ethanol (Residual Solvent) ≤ 5000 ppm[3]
Pyridine (Residual Solvent) ≤ 200 ppm[3]

Experimental Protocols

Protocol 1: Synthesis of this compound in an Aqueous Medium
  • Reaction Setup: In a suitable reactor, add water (2-4 times the weight of diosmin).[1]

  • Base Addition: Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with continuous stirring until fully dissolved.[1]

  • Reactant Addition: Add diosmin to the alkaline solution.[1]

  • Reaction Conditions: Heat the mixture to 60-80°C and maintain this temperature for 3-4 hours.[1]

  • Hydroxyethylation: Continuously add the hydroxyethylating agent (ethylene oxide: 10-25% of diosmin weight; or ethylene chlorohydrin: 20-35% of diosmin weight) over the course of the reaction.[1]

  • Monitoring: Monitor the reaction progress by HPLC until the desired conversion is achieved.[1]

  • Work-up: Once the reaction is complete, cool the mixture and adjust the pH. The crude product is then collected for purification.[1]

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent where this compound has a significant difference in solubility at high and low temperatures.[5]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified this compound crystals by filtration.

  • Drying: Dry the crystals, preferably under vacuum, to remove residual solvent.[6]

Protocol 3: HPLC Method for Impurity Profiling
  • Chromatographic System: A standard HPLC system with a UV-Vis detector.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: Water/acetic acid (e.g., 66:6 v/v) or 0.1% phosphoric acid in water.[3][4]

  • Mobile Phase B: Methanol or acetonitrile.[3]

  • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 280 nm or 345 nm.[3]

  • Injection Volume: 10-20 µL.[7]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or a methanol/water mixture) to a concentration of approximately 1 mg/mL.[2]

Visualizations

Hidrosmin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Diosmin Diosmin Reaction Mixture Reaction Mixture Diosmin->Reaction Mixture Alkaline Solution Alkaline Solution Alkaline Solution->Reaction Mixture Crude this compound Crude this compound Reaction Mixture->Crude this compound Cooling & pH adjustment Hydroxyethylating Agent Hydroxyethylating Agent Hydroxyethylating Agent->Reaction Mixture Heat (60-80°C) Dissolution Dissolution Crude this compound->Dissolution Hot Solvent Recrystallization Recrystallization Dissolution->Recrystallization Cooling Filtration Filtration Recrystallization->Filtration Pure this compound Pure this compound Filtration->Pure this compound

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Impurity_Formation_Logic cluster_impurities Potential Impurity Sources This compound Synthesis This compound Synthesis Starting Material (Diosmin) Starting Material (Diosmin) This compound Synthesis->Starting Material (Diosmin) Synthesis Process Synthesis Process This compound Synthesis->Synthesis Process Degradation Degradation This compound Synthesis->Degradation Unreacted Diosmin Unreacted Diosmin Starting Material (Diosmin)->Unreacted Diosmin Isomeric Byproducts Isomeric Byproducts Synthesis Process->Isomeric Byproducts Degradation Products Degradation Products Degradation->Degradation Products

Caption: Logical relationship of this compound synthesis and the formation of process-related impurities.

Hidrosmin_Signaling_Pathway This compound This compound Endothelial Cells Endothelial Cells This compound->Endothelial Cells eNOS Activation eNOS Activation Endothelial Cells->eNOS Activation Inflammation ↓ Inflammation Endothelial Cells->Inflammation Oxidative Stress ↓ Oxidative Stress Endothelial Cells->Oxidative Stress NO Production ↑ NO Production eNOS Activation->NO Production Vasodilation Vasodilation NO Production->Vasodilation

Caption: Postulated signaling pathway of this compound's vasoprotective effects in endothelial cells.

References

Technical Support Center: Optimizing HPLC Parameters for Hidrosmin Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Hidrosmin.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound impurity profiling?

A1: A common starting point for developing an HPLC method for this compound impurity profiling is to use a reversed-phase C18 column with gradient elution.[1][2][3] The mobile phase often consists of an aqueous component (like a phosphate buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol.[3][4][5][6]

Q2: How can I improve the separation of this compound from its impurities?

A2: To enhance separation, you can optimize the mobile phase composition, gradient profile, and flow rate.[5] Adjusting the pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable impurities.[5] Experimenting with different organic solvents (acetonitrile vs. methanol) or using a ternary gradient can also improve resolution. Additionally, reducing the flow rate or using a column with a smaller particle size can increase separation efficiency.[5]

Q3: My this compound peak is tailing. What are the possible causes and solutions?

A3: Peak tailing for a basic compound like this compound can be caused by several factors, including strong interactions with residual silanol groups on the silica-based column packing, column overload, or a blocked column frit.[7][8]

  • Silanol Interactions: Ensure the mobile phase pH is appropriately buffered to suppress the ionization of silanol groups (typically a lower pH) or use a base-deactivated column. Adding a competitive base to the mobile phase can also help.

  • Column Overload: Try reducing the sample concentration or injection volume.[9][10]

  • Blocked Frit/Contamination: Reverse flush the column (if permitted by the manufacturer) or replace the guard column or the analytical column itself if the problem persists.

Q4: I am observing peak fronting for my main this compound peak. What should I do?

A4: Peak fronting is most commonly caused by sample overload or injecting the sample in a solvent that is stronger than the mobile phase.[9]

  • Sample Overload: Decrease the concentration of your sample or reduce the injection volume.[9]

  • Solvent Mismatch: Whenever possible, dissolve and inject your sample in the initial mobile phase.

Q5: How do I perform a forced degradation study for this compound?

A5: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[11] These studies involve subjecting the this compound drug substance to various stress conditions to generate potential degradation products.[4][11] Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60-80°C.[4][11]

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60-80°C.[4][11]

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.[4][11][12]

  • Thermal Degradation: e.g., Dry heat at 105°C.[4][11][12]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm).[4][11]

The goal is to achieve 5-20% degradation of the parent drug to ensure that the degradation products can be adequately separated and detected.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide provides a systematic approach to troubleshooting common peak shape issues.

G Troubleshooting Poor Peak Shape start Observe Poor Peak Shape (Tailing or Fronting) check_overload Is it Peak Fronting or Tailing? start->check_overload fronting_cause Likely Causes: - Sample Overload - Injection Solvent Stronger than Mobile Phase check_overload->fronting_cause Fronting tailing_cause Likely Causes: - Secondary Silanol Interactions - Column Contamination/Void - Inadequate Mobile Phase Buffering - Metal Chelation check_overload->tailing_cause Tailing solution_fronting Solutions: 1. Reduce Sample Concentration 2. Decrease Injection Volume 3. Inject in Initial Mobile Phase fronting_cause->solution_fronting solution_tailing Solutions: 1. Use Base-Deactivated Column 2. Optimize Mobile Phase pH 3. Check for Column Contamination 4. Replace Guard/Analytical Column tailing_cause->solution_tailing

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.

Issue 2: Unstable Retention Times

Shifting retention times can compromise the reliability of peak identification and quantification.

G Troubleshooting Unstable Retention Times start Retention Time Drifting/Shifting check_equilibration Is the Column Adequately Equilibrated? start->check_equilibration increase_equilibration Increase Equilibration Time Between Injections check_equilibration->increase_equilibration No check_mobile_phase Is the Mobile Phase Fresh and Properly Prepared? check_equilibration->check_mobile_phase Yes prepare_fresh_mp Prepare Fresh Mobile Phase Ensure Accurate Composition check_mobile_phase->prepare_fresh_mp No check_pump Are There Pump Issues? (Leaks, Bubbles, Seal Failure) check_mobile_phase->check_pump Yes service_pump Degas Mobile Phase Check for Leaks Service Pump Seals/Check Valves check_pump->service_pump Yes check_temp Is the Column Temperature Stable? check_pump->check_temp No stabilize_temp Use a Column Oven for Consistent Temperature Control check_temp->stabilize_temp No

Caption: A step-by-step guide to diagnosing the root cause of retention time variability.

Data Presentation

Table 1: Representative HPLC Method Parameters for this compound Impurity Profiling

This table summarizes typical starting parameters for HPLC method development.

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][3][11]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water[3][4][6]
Mobile Phase B Acetonitrile or Methanol[3][4][6]
Elution Mode Gradient[1][2]
Flow Rate 1.0 mL/min[2][3][11]
Column Temperature 25-30 °C[2][11]
Detection Wavelength UV detection at ~270 nm or 280 nm[2][3][11]
Injection Volume 10-20 µL[2][11]
Table 2: Forced Degradation Study Conditions

This table provides a summary of conditions for initiating forced degradation studies.

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl at 60-80°C[4][11]2 - 24 hours
Base Hydrolysis 0.1 M NaOH at 60-80°C[4][11]30 minutes - 24 hours
Oxidation 3-30% H₂O₂ at Room Temp[4][11][12]24 hours
Thermal Dry Heat at 105°C[4][11][12]24 - 48 hours
Photolytic UV Light (254 nm)[4][11]24 hours

Experimental Protocols

Protocol 1: General HPLC Method for this compound Impurity Profiling

This protocol outlines a general method that can be adapted and optimized for specific applications.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[1][11]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][6]

    • Mobile Phase A: 0.1% Phosphoric acid in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 60% A, 40% B

      • 20-25 min: Linear gradient to 40% A, 60% B

      • 25-27 min: Hold at 40% A, 60% B

      • 27-28 min: Return to initial conditions

      • 28-30 min: Re-equilibration[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 280 nm.[6]

    • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[6]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[12]

Protocol 2: Forced Degradation Sample Preparation (Acid Hydrolysis Example)
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.[4]

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.[4]

  • Incubation: Heat the mixture at 80°C for 2 hours.[4]

  • Neutralization: After cooling, neutralize the solution with 0.1 M sodium hydroxide.[4]

  • Analysis: Dilute the stressed sample to a suitable concentration with the mobile phase and analyze by HPLC.

Mandatory Visualization

G General Workflow for HPLC Method Development and Validation method_dev Method Development (Select Column, Mobile Phase, Gradient) optimization Method Optimization (Adjust pH, Flow Rate, Temperature) method_dev->optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) optimization->forced_degradation validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) forced_degradation->validation routine_analysis Routine Analysis (Quality Control, Stability Testing) validation->routine_analysis

Caption: A generalized workflow for the development and validation of an HPLC method for impurity profiling.

References

Troubleshooting Hidrosmin instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with Hidrosmin instability and precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a synthetic flavonoid derived from diosmin, known for its venotonic and vasculoprotective properties.[1][2] In cell culture, it is often used to investigate its anti-inflammatory, antioxidant, and anti-senescence effects.[3][4] Research has shown it can reduce the expression of inflammatory and oxidative genes in various cell types, including human kidney tubuloepithelial cells (HK2) and endothelial cells (HMEC-1), making it a valuable tool for studying pathways related to diabetes complications, inflammation, and vascular diseases.[1][3][4][5]

Q2: I observed a yellow precipitate in my cell culture medium after adding this compound. What are the common causes?

Precipitation of this compound in cell culture media is a frequent issue primarily due to its limited aqueous solubility.[6] Several factors can cause or exacerbate this problem:

  • Low Aqueous Solubility: Like many flavonoids, this compound is inherently hydrophobic and has restricted solubility in aqueous solutions like cell culture media.[6]

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to crash out of solution.[7]

  • High Final Concentration: The intended experimental concentration may exceed this compound's solubility limit in the specific medium being used.

  • pH of the Medium: The stability and solubility of this compound are highly pH-dependent. Standard cell culture media (pH 7.2-7.4) are not within the optimal stability range for this compound (pH 3.5-5.5).[6] At neutral to alkaline pH, it undergoes accelerated degradation.[6]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can affect solubility.[7][8]

  • Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions or temperature shifts in the incubator can promote precipitation.[8]

Q3: My cells are not showing the expected biological response. Could this be related to this compound instability?

Yes, a lack of biological response is often linked to the compound's instability. This compound can degrade under typical cell culture conditions (neutral pH, 37°C). The primary degradation pathway involves the cleavage of its glycosidic bond and oxidative reactions, especially at a pH above 8.[6][9] This degradation can lead to a lower effective concentration of the active compound in the medium, resulting in a diminished or absent cellular response. It is crucial to ensure that the compound remains soluble and stable throughout the duration of the experiment.

Q4: How should I prepare and store this compound stock solutions to maximize stability?

To maximize stability and prevent precipitation, follow these guidelines:

  • Solvent Selection: Prepare a high-concentration primary stock solution in an organic solvent like DMSO.

  • Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as flavonoids can be sensitive to photolytic degradation.[9]

  • Working Solutions: When preparing the final working concentration in your cell culture medium, use a serial dilution method to minimize "solvent shock." (See Protocol 1 for details).

  • Fresh Preparation: Ideally, the final this compound-containing medium should be prepared fresh for each experiment to avoid degradation over time.

Troubleshooting Guides

Issue 1: Visible Precipitation in Culture Medium

This guide helps you diagnose and solve issues related to this compound precipitation.

G start Precipitation Observed in Cell Culture Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration. Perform a dose-response experiment. check_conc->reduce_conc Yes check_prep Was the working solution prepared correctly? check_conc->check_prep No final_sol Problem Resolved reduce_conc->final_sol protocol Action: Follow Protocol 1 for serial dilution to avoid 'solvent shock'. check_prep->protocol No check_media Are media conditions contributing to the issue? check_prep->check_media Yes protocol->final_sol media_actions Actions: 1. Verify media pH (7.2-7.4). 2. Consider low-serum vs. serum-free effects. 3. Ensure incubator humidity. check_media->media_actions Yes media_actions->final_sol

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Lack of Expected Biological Activity

Use this guide if your experiment yields negative or inconsistent results.

  • Confirm Compound Integrity:

    • Action: Use a fresh aliquot of your this compound stock solution that has not undergone multiple freeze-thaw cycles.

    • Rationale: Repeated temperature changes can degrade the compound.

  • Verify Dosing Protocol:

    • Action: Ensure your dilution and dosing methods are correct and consistent. Prepare fresh dilutions for each experiment.

    • Rationale: Degradation can occur in aqueous media over time, reducing the effective concentration of this compound.[6]

  • Assess Stability in Your Specific Medium:

    • Action: Perform a simple stability test (See Protocol 2). Incubate this compound in your complete cell culture medium for the duration of your experiment (e.g., 24, 48 hours) and check for precipitation or color changes.

    • Rationale: Components within specific batches of serum or supplements can interact with flavonoids, affecting their stability and bioavailability.

  • Review Literature for Effective Concentrations:

    • Action: Compare your working concentration to those reported in published studies. In vitro studies have often used this compound in the range of 0.1 to 1 mM.[1][3][4]

    • Rationale: The required concentration for a biological effect might be close to or exceed the solubility limit, requiring careful optimization.

Data Presentation

Table 1: Physicochemical Properties and Stability of this compound

ParameterValue / ObservationSource
Solubility Slightly soluble in water; solubility improves in organic solvents like methanol and DMSO.[2][6]
Optimal pH for Stability 3.5 - 5.5[6]
Stability at Neutral pH Undergoes gradual hydrolytic degradation.[6]
Stability at Alkaline pH (>8) Experiences accelerated degradation through deprotonation and oxidative pathways.[6]
Degradation Pathways Primary mechanism is the cleavage of the glycosidic bond under hydrolytic conditions.[9]
Effective In Vitro Conc. 0.1 mM - 1 mM has been shown to be effective and non-cytotoxic in HK2 cells.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol minimizes the risk of precipitation by avoiding "solvent shock."

  • Prepare Primary Stock (e.g., 100 mM): Dissolve the required amount of this compound powder in 100% DMSO. Gently vortex or sonicate if needed to ensure complete dissolution.[6] Store at -20°C in small, single-use aliquots.

  • Prepare Intermediate Stock (e.g., 1 mM): On the day of the experiment, thaw a fresh aliquot of the 100 mM primary stock. Dilute it 1:100 in pre-warmed (37°C) serum-free cell culture medium. For example, add 10 µL of 100 mM stock to 990 µL of medium. Mix thoroughly by gentle inversion.

  • Prepare Final Working Solution (e.g., 10 µM): Add the intermediate stock solution dropwise to the pre-warmed complete cell culture medium (containing serum, if applicable) while gently swirling.[7] For a 10 µM final concentration, you would add 100 µL of the 1 mM intermediate stock to 9.9 mL of complete medium.

  • Vehicle Control: Prepare a vehicle control using the same dilution steps with 100% DMSO instead of the this compound primary stock. This ensures the final DMSO concentration is identical between treated and control groups.

  • Dosing Cells: Remove the old medium from your cells and immediately add the freshly prepared this compound-containing medium or vehicle control medium. Return plates to the incubator.

Protocol 2: Simple Assay for this compound Stability in Media

This protocol provides a quick visual assessment of stability over the course of an experiment.

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use. Also, prepare a vehicle control plate.

  • Incubation: Dispense the medium into a multi-well cell culture plate (without cells).

  • Time Points: Place the plate in a 37°C, 5% CO₂ incubator.

  • Observation: At various time points corresponding to your experimental duration (e.g., 0, 6, 12, 24, 48 hours), remove the plate and inspect it under a microscope.

  • Analysis: Look for any signs of crystal formation or precipitation. Compare the this compound-containing wells to the vehicle control wells. A visible precipitate indicates that the compound is not stable or soluble under your experimental conditions for that duration.

Signaling Pathway Visualization

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In the context of diabetic nephropathy, it attenuates inflammation by inhibiting the NF-κB and JAK/STAT pathways.[3]

G This compound This compound jak JAK This compound->jak nfkb_path NF-κB Pathway This compound->nfkb_path stimuli Inflammatory Stimuli (e.g., High Glucose, Cytokines) stimuli->jak stimuli->nfkb_path stat3 STAT3 jak->stat3 p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus p65 p-p65 nfkb_path->p65 p65->nucleus genes Transcription of Pro-inflammatory Genes (Ccl2, Ccl5, Il1β, Tnfα) nucleus->genes inflammation Inflammation & Oxidative Stress genes->inflammation

Caption: this compound's inhibitory effect on inflammatory pathways.

References

Strategies to minimize batch-to-batch variability of synthetic Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Hidrosmin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in their synthetic processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to batch-to-batch variability.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Optimize Reaction Time and Temperature: Ensure the reaction is heated to 60-80°C for 3-4 hours when using an aqueous medium, or conducted at 0.45-0.50 MPa for 1-3 hours in methanol.[1][2] Monitor reaction progress using HPLC to determine the optimal endpoint. - Ensure Proper pH: The reaction is typically carried out under alkaline conditions. Monitor and maintain the appropriate pH throughout the reaction.[1][3]
Degradation of the product.- Control Temperature: Avoid excessive temperatures during reaction and work-up, as flavonoids can degrade at high heat.[1] - Protect from Light: Flavonoids can be sensitive to light, which may cause degradation.[4] Conduct the synthesis and purification in a protected environment where possible.
High Levels of Unreacted Diosmin Insufficient hydroxyethylating agent.- Adjust Reagent Stoichiometry: Ensure the correct molar ratio of the hydroxyethylating agent (ethylene oxide or ethylene chlorohydrin) to diosmin is used. For aqueous synthesis, ethylene oxide is typically 10-25% of the diosmin weight, and ethylene chlorohydrin is 20-35%.[1]
Inefficient reaction conditions.- Optimize Base Concentration: The concentration of the base (sodium hydroxide or potassium hydroxide) is critical. Use 0.3-0.8% of the weight of diosmin in aqueous reactions.[1] - Improve Mixing: Ensure efficient stirring to promote contact between reactants.
High Levels of Di- and Poly-hydroxyethylated Impurities Excess hydroxyethylating agent.- Control Addition of Reagent: In aqueous, normal pressure synthesis, add the hydroxyethylating agent continuously over the course of the reaction rather than all at once to prevent over-hydroxyethylation.[1] - Reduce Amount of Reagent: Carefully control the amount of ethylene oxide or ethylene chlorohydrin added.
Inconsistent Isomer Ratio Variability in reaction kinetics.- Strict Temperature Control: Maintain a consistent temperature profile throughout the reaction and across batches. - Consistent Raw Material Quality: The purity and physical characteristics of the starting diosmin can influence the reaction. Ensure consistent quality of the starting material.
Presence of Residual Solvents Inefficient drying or purification.- Optimize Drying Process: Ensure the final product is dried under appropriate conditions (e.g., vacuum and temperature) for a sufficient duration to remove residual solvents like methanol or ethanol.[2] - Improve Purification: Recrystallization can be an effective method for removing residual solvents.[5]
Discoloration of Final Product Presence of oxidative degradation products.- Use of Antioxidants: Consider the use of antioxidants during the process, where appropriate. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Frequently Asked Questions (FAQs)

1. What are the critical process parameters (CPPs) to control for minimizing batch-to-batch variability in this compound synthesis?

The key CPPs that have the most significant impact on the quality and consistency of synthetic this compound are:

  • Reaction Temperature: Influences reaction rate and the formation of degradation products.[1]

  • Reaction Time: Determines the extent of conversion of diosmin to this compound and the formation of over-hydroxyethylated impurities.[1][6]

  • pH: The alkalinity of the reaction medium is crucial for the hydroxyethylation reaction to proceed efficiently.[1]

  • Stoichiometry of Reactants: The molar ratio of the hydroxyethylating agent to diosmin directly impacts the impurity profile, particularly the levels of unreacted starting material and over-hydroxyethylated byproducts.[1]

  • Rate of Addition of Hydroxyethylating Agent: A controlled addition rate can prevent localized high concentrations and reduce the formation of di- and poly-hydroxyethylated impurities.[1]

  • Purity of Starting Material (Diosmin): Impurities in the starting material can be carried through the synthesis and affect the final product's purity.[3][7]

2. What are the common impurities found in synthetic this compound?

Impurities in synthetic this compound can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Diosmin: The starting material.[1]

    • Isomeric Mono- and Di-hydroxyethylated Diosmin: Positional isomers formed during the reaction. Commercial this compound is a defined mixture of these.[1]

    • Over-hydroxyethylated Products: Tri- or poly-hydroxyethylated diosmin derivatives.[1]

    • Byproducts from the Hydroxyethylating Agent: Such as ethylene glycol from ethylene oxide.[1]

  • Degradation Products: Formed by hydrolysis of the glycosidic bond or oxidation of the flavonoid ring system due to heat, light, or extreme pH.[1][4]

  • Residual Solvents: Traces of solvents like methanol or pyridine used in the synthesis and purification steps.[1][4]

3. Which analytical techniques are recommended for monitoring batch consistency?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and essential technique for routine quality control.[1] It is used to quantify the assay of this compound and to separate and quantify process-related impurities. For the identification of unknown impurities and for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3]

Experimental Protocols

Synthesis of this compound in an Aqueous Medium (Normal Pressure)

1. Reaction Setup:

  • To a suitable reactor, add purified water (2-4 times the weight of diosmin).[1][2]

2. Base Addition:

  • Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with continuous stirring until fully dissolved.[1]

3. Reactant Addition:

  • Add diosmin to the alkaline solution.[1]

4. Reaction Conditions:

  • Heat the mixture to 60-80°C and maintain this temperature for 3-4 hours.[1][2]

5. Hydroxyethylation:

  • Continuously add the hydroxyethylating agent (ethylene oxide: 10-25% of diosmin weight; or ethylene chlorohydrin: 20-35% of diosmin weight) over the course of the reaction.[1]

  • Monitor the pH of the reaction mixture.

6. Reaction Monitoring:

  • Monitor the progress of the reaction by taking aliquots and analyzing them using HPLC.[1]

7. Work-up:

  • Upon completion (as determined by HPLC), cool the reaction mixture.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid to initiate crystallization.[2]

  • Allow the mixture to crystallize for 24-48 hours.[2]

  • Isolate the crude product by filtration (centrifugation).[2]

8. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[2][5]

Analytical HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. For example:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 40% A, 60% B

    • 25-27 min: Hold at 40% A, 60% B

    • 27-30 min: Return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 280 nm or 346 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[3]

Visualizations

hidrosmin_synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Diosmin Diosmin Reaction_Mixture Reaction Mixture Diosmin->Reaction_Mixture Add Alkaline_Solution Alkaline Solution (NaOH/KOH in Water/Methanol) Alkaline_Solution->Reaction_Mixture Add Crude_this compound Crude this compound Solution Reaction_Mixture->Crude_this compound Heat & Time (60-80°C, 3-4h or 0.45-0.5MPa, 1-3h) HPLC_Analysis HPLC Analysis Reaction_Mixture->HPLC_Analysis In-process Control Hydroxyethylating_Agent Hydroxyethylating Agent (Ethylene Oxide/Chlorohydrin) Hydroxyethylating_Agent->Reaction_Mixture Controlled Addition Crystallization Crystallization (pH Adjustment) Crude_this compound->Crystallization Filtration Filtration/ Centrifugation Crystallization->Filtration Recrystallization Recrystallization (Methanol/Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying Pure_this compound Pure Synthetic this compound Drying->Pure_this compound Pure_this compound->HPLC_Analysis Final Product Release

Caption: Experimental workflow for the synthesis and purification of this compound.

hidrosmin_variability_control cluster_causes Root Causes cluster_strategies Minimization Strategies Batch_Variability Batch-to-Batch Variability in this compound Synthesis Raw_Materials Raw Material Inconsistency (e.g., Diosmin Purity) Batch_Variability->Raw_Materials Process_Parameters Process Parameter Deviation (Temp, Time, pH, Stoichiometry) Batch_Variability->Process_Parameters Operator_Error Procedural Variations/ Operator Error Batch_Variability->Operator_Error Material_Qualification Strict Raw Material Qualification Program Material_Qualification->Raw_Materials Mitigates Consistent_this compound Consistent this compound Quality Material_Qualification->Consistent_this compound CPP_Control Rigorous Control of Critical Process Parameters (CPPs) CPP_Control->Process_Parameters Mitigates CPP_Control->Consistent_this compound SOPs_Training Standardized Operating Procedures (SOPs) & Comprehensive Training SOPs_Training->Operator_Error Mitigates SOPs_Training->Consistent_this compound PAT Process Analytical Technology (PAT) (e.g., In-line HPLC Monitoring) PAT->Process_Parameters Monitors & Controls PAT->Consistent_this compound

Caption: Logical relationships for controlling batch-to-batch variability.

hidrosmin_moa cluster_cellular_effects Cellular Effects cluster_inflammatory_pathway Inflammatory Pathway cluster_oxidative_pathway Oxidative Stress Pathway This compound This compound Inflammation Inflammation This compound->Inflammation Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces NFkB NF-κB Pathway Activation This compound->NFkB Inhibits Macrophage_Polarization Macrophage Polarization to M1 (Pro-inflammatory) This compound->Macrophage_Polarization Promotes shift to M2 (Anti-inflammatory) ROS Reactive Oxygen Species (ROS) Production This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzyme Activity This compound->Antioxidant_Enzymes Enhances Inflammation->NFkB Inflammation->Macrophage_Polarization Oxidative_Stress->ROS Oxidative_Stress->Antioxidant_Enzymes Decreased Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Therapeutic_Effect Vasoprotective & Therapeutic Effects Proinflammatory_Cytokines->Therapeutic_Effect Antioxidant_Enzymes->Therapeutic_Effect

Caption: Mechanism of action of this compound in modulating inflammation and oxidative stress.[8][9][10][11][12]

References

Technical Support Center: Method Development for Separating Hidrosmin from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical separation of Hidrosmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the chromatographic separation of this compound from its isomers and related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can be categorized as either synthesis-related or degradation products. Synthesis-related impurities may include unreacted starting materials like Diosmin, intermediates, and by-products from the hydroxyethylation process, such as mono- and di-hydroxyethylated isomers of Diosmin.[1][2] Degradation products can form during storage due to hydrolysis or oxidation.[1]

Q2: Which analytical technique is most suitable for this compound impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used and robust methods for separating and quantifying this compound and its impurities.[1] When coupled with Mass Spectrometry (LC-MS), these techniques provide the necessary sensitivity and specificity for comprehensive impurity profiling and the identification of unknown peaks.[1][2] Supercritical Fluid Chromatography (SFC) is an emerging alternative that can offer faster separations for chiral compounds.[3][4]

Q3: What are the critical parameters to consider for method robustness in the HPLC analysis of this compound?

A3: To ensure method robustness, it is crucial to evaluate the impact of small, deliberate variations in method parameters.[1] For this compound analysis, key parameters to investigate include:

  • Mobile phase composition and pH

  • Column temperature

  • Flow rate

  • Wavelength of UV detection

Q4: How can I identify unknown peaks in my chromatogram?

A4: The identification of unknown peaks typically requires advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it provides molecular weight information that can help elucidate the structure of the unknown impurity.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.

Issue 1: Poor Resolution Between this compound and its Isomers
Possible Cause Recommended Solution
Inadequate mobile phase compositionOptimize the gradient profile or the ratio of organic solvent to aqueous buffer. For flavonoids, a mobile phase containing an acidic modifier like formic acid or phosphoric acid often improves peak shape and resolution.[2][5]
Suboptimal column temperatureAdjust the column temperature. An increase in temperature can sometimes improve efficiency and alter selectivity, leading to better separation.[6]
Incorrect flow rateOptimize the flow rate. A lower flow rate often improves resolution by allowing for better mass transfer between the mobile and stationary phases.[1]
Column degradationReplace the column if it has been used extensively or shows signs of performance deterioration.[1]
Inappropriate stationary phaseConsider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
Issue 2: Peak Tailing
Possible Cause Recommended Solution
Secondary interactions with column silanolsOperate at a lower mobile phase pH (e.g., 2-3) to ensure the complete protonation of residual silanol groups on the silica-based stationary phase.[7]
Mass overloadReduce the injection volume or the concentration of the sample to avoid overloading the column.[8]
Column bed deformationIf the problem persists and affects all peaks, the column may be damaged. Reverse and flush the column, or replace it if necessary.[9]
Interfering compoundThe presence of a co-eluting impurity can cause peak tailing. Improve the separation by optimizing the mobile phase or using a column with higher efficiency.[7]
Sample solvent incompatible with mobile phaseWhenever possible, dissolve and inject the sample in the initial mobile phase composition to avoid peak distortion.[8]
Issue 3: Peak Splitting
Possible Cause Recommended Solution
Co-elution of closely related isomersIf a smaller injection volume results in two distinct peaks, it indicates the presence of two components. The method needs to be optimized for better separation by adjusting the mobile phase, temperature, or column chemistry.
Blocked column fritIf all peaks are splitting, the inlet frit of the column may be partially blocked. Back-flushing the column or replacing the frit might resolve the issue.[9]
Voids or contamination in the stationary phaseThis can cause an uneven flow path, leading to peak splitting. Replacing the column is the most effective solution.
High sample concentrationA high concentration of the sample can overwhelm the column. Diluting the sample or reducing the injection volume can help.
Unstable mobile phase compositionEnsure the mobile phase is well-mixed and degassed to prevent fluctuations in composition during the run.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution. Below is a summary of typical performance characteristics for HPLC, UPLC, and SFC in the context of flavonoid isomer separation.

Parameter HPLC-UV UPLC-MS/MS SFC Typical ICH Limit
Limit of Detection (LOD) 0.01%[10]0.001%[10]Analyte dependentReportable Threshold
Limit of Quantitation (LOQ) 0.03%[10]0.003%[10]Analyte dependentQuantitation Limit
Linearity (R²) > 0.999[10]> 0.999[10]> 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[10]99.0 - 101.0%[10]95.0 - 105.0%80.0 - 120.0%
Precision (%RSD) < 2.0%[10]< 1.5%[10]< 3.0%[2]< 5.0%
Analysis Time ~30 min[10]~10 min[10]< 10 min[2]Method Dependent
Resolution GoodExcellentExcellent (especially for chiral)[3]Method Specific

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound and its Isomers

This method is suitable for the routine quantification of known impurities in this compound.

  • Chromatographic System: A validated HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 40% A, 60% B

    • 25-27 min: Hold at 40% A, 60% B

    • 27-28 min: Return to initial conditions

    • 28-30 min: Re-equilibration[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[10]

Protocol 2: UPLC-MS/MS Method for Trace Impurity Analysis

This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.[10]

  • Chromatographic System: A validated UPLC system coupled to a tandem mass spectrometer.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A fast gradient optimized for the separation of trace impurities.

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 2 µL.[10]

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Acquisition in Multiple Reaction Monitoring (MRM) mode for targeted impurities.

Protocol 3: SFC Method for Chiral Separation of Flavonoids

This method is particularly useful for the separation of chiral flavonoid isomers.[3][4]

  • Chromatographic System: A validated SFC system.

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).[3]

  • Mobile Phase A: Supercritical CO2.[4]

  • Mobile Phase B (Co-solvent): Methanol or Ethanol with a small percentage of an additive like trifluoroacetic acid to improve peak shape.

  • Gradient Elution: A gradient of increasing co-solvent percentage.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Flow Rate: 3 mL/min.

  • Detection: UV or MS detector.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Isomer Separation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Analysis Sample This compound Bulk Drug or Formulation Dissolution Dissolve in appropriate solvent (e.g., DMSO, Methanol/Water) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject into Chromatographic System (HPLC, UPLC, or SFC) Filtration->Injection Separation Separation on Analytical Column (e.g., C18, Chiral) Injection->Separation Detection Detection (UV, MS) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Identification Impurity Identification (MS data) Detection->Identification Purity Peak Purity Assessment Integration->Purity Report Generate Report Purity->Report Identification->Report Troubleshooting_Logic Troubleshooting Logic for Poor Peak Resolution Start Poor Peak Resolution Observed Check_Method Review Method Parameters Start->Check_Method Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, pH, Organic Solvent) Check_Method->Optimize_Mobile_Phase Mobile phase issue suspected Adjust_Temp_Flow Adjust Column Temperature and Flow Rate Check_Method->Adjust_Temp_Flow Temp/Flow issue suspected Check_Column Evaluate Column Performance Check_Method->Check_Column Column issue suspected Optimize_Mobile_Phase->Adjust_Temp_Flow Resolution still poor Good_Resolution Resolution Acceptable Optimize_Mobile_Phase->Good_Resolution Resolution improved Adjust_Temp_Flow->Check_Column Resolution still poor Adjust_Temp_Flow->Good_Resolution Resolution improved Replace_Column Replace Column Check_Column->Replace_Column Column is degraded Replace_Column->Good_Resolution Method_Selection_Logic Method Selection Logic for this compound Analysis Start Analytical Goal Routine_QC Routine Quality Control (Known Impurities) Start->Routine_QC Trace_Analysis Trace Level & Unknown Impurity Identification Start->Trace_Analysis Chiral_Separation Separation of Chiral Isomers Start->Chiral_Separation HPLC_UV HPLC-UV Routine_QC->HPLC_UV UPLC_MS UPLC-MS/MS Trace_Analysis->UPLC_MS Chiral_Separation->HPLC_UV with chiral column SFC SFC Chiral_Separation->SFC

References

Addressing poor cell permeability of Hidrosmin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor cell permeability of Hidrosmin in their experiments.

Troubleshooting Guide

Issue: Low intracellular concentration of this compound detected in vitro.

1. Confirm the Purity and Integrity of Your this compound Compound.

  • Rationale: Impurities or degradation of the compound can affect its solubility and permeability.

  • Recommended Action: Verify the purity of your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Ensure proper storage conditions (cool, dark, and dry) to prevent degradation.

2. Optimize Your Cell Culture and Experimental Conditions.

  • Rationale: Cell health and experimental parameters significantly impact drug uptake.

  • Recommended Actions:

    • Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can alter membrane integrity and transport mechanisms.

    • Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment can identify the optimal conditions for uptake in your specific cell line.

    • Check the pH of your culture medium, as significant deviations can alter the ionization state and permeability of this compound.

3. Employ Permeability Enhancement Strategies.

If optimizing experimental conditions is insufficient, consider the following strategies to improve this compound's entry into cells.

  • Strategy 1: Co-administration with Permeability Enhancers.

    • Description: Certain non-toxic excipients can transiently open tight junctions or fluidize the cell membrane, facilitating the passage of poorly permeable compounds.

    • Examples: Polysorbates (e.g., Tween® 80), bile salts (e.g., sodium deoxycholate), and fatty acids (e.g., oleic acid).

  • Strategy 2: Nanoformulation.

    • Description: Encapsulating this compound in nanocarriers can enhance its stability, solubility, and cellular uptake through endocytic pathways.

    • Examples: Liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs).

  • Strategy 3: Chemical Modification.

    • Description: Prodrug approaches, such as esterification, can mask the polar groups of this compound, increasing its lipophilicity and ability to cross the lipid bilayer. The ester is then cleaved by intracellular esterases, releasing the active this compound.

Experimental Workflow for Troubleshooting Low Intracellular this compound

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Permeability Enhancement Strategies cluster_3 Outcome A Low intracellular this compound concentration B 1. Verify this compound Purity & Integrity (HPLC/MS) A->B C 2. Optimize Cell Culture Conditions (Passage #, Confluency) B->C D 3. Optimize Experimental Parameters (Time, Dose, pH) C->D E Co-administer with Permeability Enhancers D->E If necessary F Develop Nanoformulation (e.g., Liposomes) D->F If necessary G Synthesize a Lipophilic Prodrug D->G If necessary H Successful Intracellular Delivery E->H F->H G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Stimulus Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Gene Induces G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Dissolve this compound, SPC, & Cholesterol in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with PBS to form MLVs B->C D Sonication (Size Reduction) C->D E Extrusion (Uniform Size) D->E F Purify & Characterize This compound-Loaded Liposomes E->F

Refinement of analytical methods for detecting Hidrosmin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development for Hidrosmin and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, a synthetic flavonoid, is susceptible to degradation under various stress conditions. The primary degradation mechanisms are:

  • Hydrolysis: Cleavage of the glycosidic bond, particularly under acidic or basic conditions, can lead to the formation of its aglycone, 5-O-(β-hydroxyethyl) diosmetin.[1][2][3]

  • Oxidation: The flavonoid ring structure can be oxidized, for instance by hydrogen peroxide, leading to the formation of various oxidized derivatives like quinones and ring-opened products.[1][4]

  • Photolysis: Exposure to UV and visible light can induce photochemical reactions and degradation.[1][5]

Q2: What is a stability-indicating analytical method and why is it important for this compound analysis?

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[6] It is crucial for this compound analysis to ensure that the measurements of the intact drug are not affected by the presence of these other compounds, which is essential for assessing the stability of pharmaceutical formulations and ensuring their safety and efficacy.[7][8]

Q3: I am observing multiple closely eluting peaks in my chromatogram for a pure this compound standard. Is this expected?

Yes, this can be expected. Commercial this compound is often a mixture of mono- and di-O-(β-hydroxyethyl) derivatives of diosmin.[3] Therefore, it is important to consult the certificate of analysis of your reference standard to understand its expected composition. Your analytical method should be able to resolve these major components from each other and from potential degradation products.[3]

Q4: What are the recommended starting conditions for developing an HPLC method for this compound?

Based on methods for similar flavonoids, a good starting point for an HPLC-UV method for this compound analysis would be:[6][7]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0 or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][6][9]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: Approximately 270 nm or 280 nm.[5][6]

Troubleshooting Guides

HPLC Analysis Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Column contamination or degradation. - Inappropriate sample solvent.- Acidify the mobile phase (e.g., with formic or acetic acid to pH 2-3) to reduce silanol interactions.[10] - Reduce injection volume or dilute the sample.[10] - Flush the column with a strong solvent or replace the guard/analytical column.[10] - Dissolve the sample in the initial mobile phase whenever possible.[10]
Shifting Retention Times - Inconsistent mobile phase composition. - Column temperature fluctuations. - Poor column equilibration. - Leaks in the HPLC system.- Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[10] - Use a column oven to maintain a constant temperature.[10] - Ensure adequate column equilibration time between injections, especially after a gradient run.[10][11] - Check all system fittings for leaks.[10]
Baseline Noise - Contaminated mobile phase. - Air bubbles in the system. - Failing detector lamp. - Contaminated detector flow cell.- Use high-purity HPLC-grade solvents and filter the mobile phase.[10] - Thoroughly degas the mobile phase and purge the pump.[10] - Check the detector lamp's energy output and replace if necessary.[10][11] - Flush the flow cell with a strong, appropriate solvent.[10]
Poor Resolution/Co-eluting Peaks - Inadequate mobile phase strength or selectivity. - Incorrect column chemistry. - Flow rate is too high. - Column temperature is not optimized.- Decrease the percentage of the organic solvent to increase retention time.[3] - Switch the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.[3] - Select a column with a different stationary phase.[4] - Reduce the flow rate to improve separation.[4] - Vary the column temperature to optimize selectivity.[4]
Forced Degradation Study Issues
IssuePotential Cause(s)Recommended Solution(s)
No or Minimal Degradation (<5%) - Stress conditions are too mild. - this compound is inherently stable under the applied conditions. - Poor solubility of this compound in the stress medium.- Increase the concentration of the stressor (acid, base, H₂O₂), extend the exposure duration, or increase the temperature.[12] - Confirm that the stress conditions exceed those of accelerated stability testing.[12] - Ensure complete dissolution of this compound, possibly using a co-solvent.[12]
Excessive Degradation (>20%) - Stress conditions are too harsh. - Formation of secondary degradation products.- Decrease the concentration of the stressor, reduce the exposure duration, or lower the temperature.[12] - Analyze samples at earlier time points to observe the primary degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating method.[8] A target degradation of 5-20% is generally considered optimal.[12]

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture).[2] 2. To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M HCl.[1] 3. Heat the mixture at a controlled temperature (e.g., 60°C - 80°C) for a specified duration (e.g., 2 to 24 hours).[1] 4. Cool the solution and neutralize with an equivalent concentration of NaOH before analysis.[1]
Base Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M NaOH.[2] 2. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes to 8 hours).[2][7] 3. Cool the solution (if heated) and neutralize with an equivalent concentration of HCl before analysis.[2]
Oxidative Degradation 1. To 1 mL of the stock solution, add 1 mL of 3% to 30% hydrogen peroxide (H₂O₂).[1][2] 2. Keep the solution at room temperature for a specified duration (e.g., 2 to 24 hours), protected from light.[1][7][8] 3. Analyze the sample directly or after appropriate dilution.[1]
Thermal Degradation 1. Place the solid this compound powder in a thermostatically controlled oven.[1] 2. Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 24 to 72 hours).[1][7] 3. After cooling, dissolve the stressed powder in a suitable solvent for analysis.[7]
Photolytic Degradation 1. Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8] 2. A control sample should be protected from light (e.g., wrapped in aluminum foil) and kept under the same temperature conditions.[8] 3. After exposure, dissolve the solid sample and dilute the solution sample for analysis.[8]
Stability-Indicating HPLC Method

The following is a general protocol for a stability-indicating HPLC method for this compound.[5][6]

ParameterDescription
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-35 min: 80% to 20% B; 35-40 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Sample Preparation Accurately weigh and dissolve the this compound sample in a diluent (e.g., methanol or methanol/water mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_development Method Development & Validation cluster_results Results & Characterization stock_solution Prepare this compound Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) stock_solution->stress_samples Stress Conditions control_sample Prepare Unstressed Control Sample stock_solution->control_sample hplc_analysis HPLC Analysis stress_samples->hplc_analysis control_sample->hplc_analysis lcms_analysis LC-MS Analysis for Identification hplc_analysis->lcms_analysis method_development Develop Stability-Indicating Method hplc_analysis->method_development identify_products Identify Degradation Products lcms_analysis->identify_products method_validation Validate Method (ICH Guidelines) method_development->method_validation degradation_profile Establish Degradation Profile method_validation->degradation_profile

Caption: Experimental workflow for the development of a stability-indicating method for this compound.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Flavonoid Glycoside hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (H₂O₂) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis aglycone 5-O-(β-hydroxyethyl) diosmetin (Aglycone) hydrolysis->aglycone oxidized_products Oxidized Derivatives (e.g., Quinones, Ring-opened products) oxidation->oxidized_products photo_products Photodegradation Products photolysis->photo_products

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start HPLC Peak Shape Issue (e.g., Tailing, Broadening) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination start->cause3 cause4 Inappropriate Sample Solvent start->cause4 solution1 Acidify Mobile Phase (pH 2-3) cause1->solution1 solution2 Reduce Injection Volume/Concentration cause2->solution2 solution3 Flush or Replace Column cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4 end Peak Shape Improved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for common HPLC peak shape issues in this compound analysis.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Determining Hidrosmin Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) like Hidrosmin is a critical aspect of drug development and quality control.[1] this compound, a semi-synthetic flavonoid derived from diosmin, is used in the treatment of chronic venous insufficiency.[1][2] The presence of impurities, which can originate from the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and validated analytical methods are essential for accurately profiling and quantifying impurities.

This guide provides a comparative analysis of two widely used analytical techniques for determining this compound purity: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The cross-validation of these methods ensures a high degree of confidence in the analytical data.[3]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for impurity profiling is dependent on several factors, including the nature of the impurities, the required sensitivity, and analytical throughput.[3] HPLC-UV is a widely adopted technique for routine quality control, while UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[3][4]

ParameterHPLC-UVUPLC-MS/MSTypical ICH Limit
Limit of Detection (LOD) 0.01%0.001%Reportable Threshold
Limit of Quantitation (LOQ) 0.03%0.003%Quantitation Limit
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%80.0 - 120.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Specificity GoodExcellentMethod Specific
Analysis Time ~30 min~10 minMethod Dependent

Table 1: Comparison of typical validation parameters for HPLC-UV and UPLC-MS/MS methods for impurity profiling. Data synthesized from BenchChem technical guides.[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of analytical results.[3] Below are representative methodologies for the analysis of this compound impurities using HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of known impurities in this compound.[3]

  • Chromatographic System : A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[2][3][5]

  • Mobile Phase A : 0.1% Phosphoric acid in water.[3]

  • Mobile Phase B : Acetonitrile.[3]

  • Gradient Elution :[3]

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 40% A, 60% B

    • 25-27 min: Hold at 40% A, 60% B

    • 27-28 min: Return to initial conditions

    • 28-30 min: Re-equilibration

  • Flow Rate : 1.0 mL/min.[2][3][5]

  • Column Temperature : 30 °C.[3][6]

  • Detection Wavelength : 280 nm.[2][3][5]

  • Injection Volume : 10 µL.[3][7]

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[3][7]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.[3]

  • Chromatographic System : A UPLC system coupled to a tandem mass spectrometer.

  • Column : C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A : 0.1% Formic acid in water.[7]

  • Mobile Phase B : Acetononitrile.[7]

  • Gradient Elution :

    • 0-1 min: 98% A, 2% B

    • 1-7 min: Linear gradient to 40% A, 60% B

    • 7-8 min: Linear gradient to 5% A, 95% B

    • 8-9 min: Hold at 5% A, 95% B

    • 9-9.1 min: Return to initial conditions

    • 9.1-10 min: Re-equilibration

  • Flow Rate : 0.4 mL/min.[3]

  • Column Temperature : 40 °C.[3]

  • Injection Volume : 2 µL.[3]

  • MS Detection :[3]

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Mode : Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.

    • Capillary Voltage : 3.0 kV.

    • Source Temperature : 150 °C.

    • Desolvation Temperature : 400 °C.

  • Sample Preparation : Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary depending on the concentration of impurities.[3]

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for impurity analysis.

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of the Antioxidant Potential of Hidrosmin and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Potential: A Comparative Overview

A direct quantitative comparison of Hidrosmin's antioxidant capacity using standardized in vitro assays such as DPPH, ABTS, ORAC, and FRAP is limited by the lack of published IC50 or equivalent values. However, extensive research is available for other structurally related and widely studied flavonoids. The following tables summarize the reported antioxidant activities of Diosmin, Hesperidin, Quercetin, and Rutin from various studies. It is important to note that these values can vary between studies due to different experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50, µg/mL)

FlavonoidIC50 (µg/mL)
DiosminData not consistently available
Hesperidin226.34[1]
Quercetin0.55[2], 9.9[3], 19.17[4]
Rutin>100[2]

Table 2: ABTS Radical Scavenging Activity (IC50, µg/mL)

FlavonoidIC50 (µg/mL)
DiosminData not consistently available
HesperidinData not consistently available
Quercetin1.17[2]
Rutin4.54[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Activity

FlavonoidActivity (µM Fe(II)/µg or other units)
DiosminData not consistently available
HesperidinData not consistently available
QuercetinHigh activity reported[2]
RutinLower activity compared to Quercetin[2]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Activity

FlavonoidActivity (µmol TE/g or other units)
DiosminData not consistently available
HesperidinData not consistently available
QuercetinHigh activity reported
RutinData not consistently available

Mechanistic Insights into Antioxidant Action

While direct free radical scavenging data for this compound is sparse, its antioxidant effects are well-documented through its influence on cellular signaling pathways involved in oxidative stress.

This compound:

This compound, a synthetic derivative of diosmin, demonstrates its antioxidant potential primarily through the modulation of endogenous antioxidant defense mechanisms. Studies have shown that this compound can:

  • Reduce Pro-oxidant Enzymes: It significantly decreases the expression of pro-oxidant enzymes like NADPH oxidase (NOX1 and NOX4 isoforms).[6]

  • Enhance Antioxidant Gene Expression: this compound treatment has been observed to increase the expression of key antioxidant enzymes such as Superoxide Dismutase-1 (SOD1) and Catalase (CAT).[6]

  • Modulate Inflammatory and Oxidative Signaling Pathways: this compound has been shown to attenuate inflammatory responses by suppressing the activation of NF-κB.[7][8][9] This pathway is intricately linked with oxidative stress, and its inhibition can lead to a reduction in reactive oxygen species (ROS) production. Some evidence also suggests its involvement in the Nrf2/HO-1 pathway.[8][9]

Other Flavonoids:

  • Diosmin and Hesperidin: These flavonoids are known to possess antioxidant and anti-inflammatory properties. Their mechanisms include scavenging free radicals and improving venous tone.

  • Quercetin: A highly potent antioxidant, Quercetin's activity is attributed to its chemical structure, which allows it to effectively donate electrons and scavenge a wide variety of free radicals. It is consistently reported to have very high activity in DPPH, ABTS, and FRAP assays.[2]

  • Rutin: As a glycoside of quercetin, Rutin also exhibits antioxidant properties, although generally to a lesser extent than its aglycone form, Quercetin, in in vitro assays.[2]

Experimental Protocols

Below are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[10][11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • A small volume of the test sample is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[12][13][14][15]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Procedure:

  • A fluorescent probe (commonly fluorescein) is mixed with the antioxidant sample in the wells of a microplate.

  • The reaction is initiated by the addition of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox equivalents (TE).[16][17][18][19][20]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The test sample is added to the FRAP reagent.

  • The mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).

  • The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, typically FeSO₄ or Trolox.[21][22][23][24]

Signaling Pathways in Flavonoid Antioxidant Activity

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).

  • Activation: Oxidative stress or the presence of electrophilic compounds, including certain flavonoids, can induce conformational changes in Keap1, leading to the dissociation of Nrf2.

  • Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

  • Upregulation of Antioxidant Enzymes: This leads to the increased production of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which bolsters the cell's ability to combat oxidative stress.[25][26][27][28][29]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Flavonoids Flavonoids Flavonoids->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds caption Nrf2-Keap1 Antioxidant Signaling Pathway

Caption: Nrf2-Keap1 Antioxidant Signaling Pathway

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and is also linked to oxidative stress.

  • Activation: Pro-inflammatory stimuli and oxidative stress can lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • Nuclear Translocation: This releases NF-κB, allowing it to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines, as well as pro-oxidant enzymes like inducible nitric oxide synthase (iNOS).

  • Flavonoid Inhibition: Many flavonoids, including this compound, can inhibit the activation of NF-κB, thereby reducing inflammation and the associated production of reactive oxygen and nitrogen species.[7][8][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkB->NFkB IkB_p Phosphorylated IκBα NFkB_IkB->IkB_p phosphorylation NFkB_n NF-κB NFkB->NFkB_n translocation IkB IκBα ROS_Stimuli Oxidative Stress & Pro-inflammatory Stimuli ROS_Stimuli->NFkB_IkB activates IKK Flavonoids Flavonoids (e.g., this compound) Flavonoids->NFkB_IkB inhibit activation Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory & Pro-oxidant Genes DNA->Inflammatory_Genes activates transcription caption NF-κB Inflammatory and Oxidative Stress Pathway

Caption: NF-κB Inflammatory and Oxidative Stress Pathway

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound using the in vitro assays described.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Sample_Prep Sample Preparation (e.g., this compound, Flavonoids) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS ORAC ORAC Assay Sample_Prep->ORAC FRAP FRAP Assay Sample_Prep->FRAP Reagent_Prep Assay Reagent Preparation (DPPH, ABTS, ORAC, FRAP) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->ORAC Reagent_Prep->FRAP Spectro Spectrophotometric / Fluorometric Measurement DPPH->Spectro ABTS->Spectro ORAC->Spectro FRAP->Spectro Calc Calculation of Scavenging % or Reducing Power Spectro->Calc IC50 Determination of IC50 or TEAC Values Calc->IC50 Compare Comparative Analysis of Antioxidant Potential IC50->Compare caption General Workflow for In Vitro Antioxidant Assays

Caption: General Workflow for In Vitro Antioxidant Assays

References

Head-to-Head Showdown: Hidrosmin Versus Other Venoactive Drugs in the Management of Venous Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmacotherapy for chronic venous insufficiency (CVI) and other venous disorders, a variety of venoactive drugs (VADs) are utilized to alleviate symptoms and improve patient quality of life. Among these, hidrosmin, a synthetic flavonoid, has demonstrated notable efficacy. This guide provides a comprehensive, data-driven comparison of this compound against other prominent venoactive drugs, with a focus on clinical efficacy, experimental protocols, and underlying mechanisms of action.

Clinical Efficacy: A Quantitative Comparison

Clinical studies have sought to elucidate the comparative efficacy of this compound against other venoactive agents, most notably diosmin, a structurally related natural flavonoid. The following tables summarize key quantitative data from head-to-head and placebo-controlled trials.

Table 1: this compound vs. Diosmin in Chronic Venous Insufficiency

ParameterThis compoundDiosminSource
Patient Population 10 patients with chronic venous insufficiency10 patients with chronic venous insufficiency[1][2]
Dosage Not specified, but noted as lower than DiosminNot specified[1][2]
Treatment Duration 90 days90 days[1][2]
Primary Outcome Superior improvement in subjective symptomatology (heaviness, local tenderness, cramps, paresthesias) compared to Diosmin.Less improvement in subjective symptomatology compared to this compound.[1][2]
Secondary Outcome Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution) compared to subjective symptoms.Less pronounced improvement in objective signs compared to subjective symptoms.[1][2]
Adverse Events No significant adverse reactions reported.Not specified.[1][2]

Table 2: this compound vs. Placebo in Chronic Venous Insufficiency

ParameterThis compoundPlaceboSource
Patient Population 30 patients with chronic venous insufficiency27 patients with chronic venous insufficiency[1]
Dosage 200 mg, 3 times dailyPlacebo, 3 times daily[1]
Treatment Duration 45 days45 days[1]
Primary Outcome Significant clinical improvement in all evaluated parameters. Marked reduction in main subjective symptoms.Less improvement compared to this compound.[1]
Edema Reduction 10% reduction in swelling.Less reduction compared to this compound.[1]
Adverse Events 1 patient reported epigastric pain.Not specified.[1]

Table 3: Non-micronized Diosmin vs. Micronized Purified Flavonoid Fraction (MPFF - 90% Diosmin, 10% Hesperidin)

ParameterNon-micronized Diosmin (600 mg/day)Micronized Purified Flavonoid Fraction (MPFF - 1000 mg/day)Source
Patient Population Patients with Chronic Venous Disease (CVD)Patients with Chronic Venous Disease (CVD)[1][3][4]
Treatment Duration 1 to 6 months1 to 6 months[1][3][4]
Primary Outcome Significant decrease in CVD symptom intensity (up to ~50%).Significant decrease in CVD symptom intensity (up to ~50%).[1][3][4]
Comparative Efficacy No statistical difference in efficacy compared to MPFF.No statistical difference in efficacy compared to non-micronized Diosmin.[1][3][4]
Adverse Events Well tolerated with few mild adverse reactions.Well tolerated with few mild adverse reactions.[1][3][4]

Experimental Protocols

To ensure a thorough understanding of the presented data, the methodologies of the key comparative studies are detailed below.

Double-Blind Comparative Study: this compound vs. Diosmin

A double-blind, controlled clinical trial was conducted to compare the therapeutic efficacy of this compound and diosmin in patients with chronic venous insufficiency of the lower limbs.[2]

  • Patient Allocation: Twenty patients were randomly assigned to two groups of ten, with one group receiving this compound and the other receiving diosmin.[2]

  • Assessments: Clinical examinations and various explorations were performed at baseline and on days 15, 30, 60, and 90 of the study. These included a physical exam, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses (hemogram, globular sedimentation rate, platelet counts, etc.).[2]

  • Primary Endpoints: The primary measure of efficacy was the improvement in subjective symptoms such as heaviness, local tenderness, cramps, and paresthesias.[2]

  • Secondary Endpoints: Objective signs, including phlebography results, skin trophism, and the evolution of edema, were also evaluated.[2]

The workflow for this comparative study can be visualized as follows:

cluster_enrollment Patient Enrollment & Baseline cluster_treatment Randomized Treatment Arms (90 Days) cluster_followup Follow-up Assessments cluster_outcomes Outcome Evaluation p 20 Patients with Chronic Venous Insufficiency b Baseline Assessment: - Physical Exam - Phlebography - ECG - Ophthalmological Exam - Biochemical Analyses p->b h This compound Group (n=10) b->h Randomization d Diosmin Group (n=10) b->d Randomization f15 Day 15 h->f15 f30 Day 30 h->f30 f60 Day 60 h->f60 f90 Day 90 h->f90 d->f15 d->f30 d->f60 d->f90 o_subj Subjective Symptomatology f15->o_subj o_obj Objective Signs f15->o_obj f30->o_subj f30->o_obj f60->o_subj f60->o_obj f90->o_subj f90->o_obj

Figure 1: Workflow of the this compound vs. Diosmin Comparative Study.
Placebo-Controlled Study: this compound

In a double-blind, placebo-controlled clinical trial, the efficacy of this compound was evaluated in patients with chronic venous insufficiency.[1]

  • Patient Allocation: A total of 57 patients were enrolled, with 30 receiving this compound (200 mg three times daily) and 27 receiving a placebo.[1]

  • Treatment Duration: The treatment period was 45 days.[1]

  • Efficacy Evaluation: The primary outcomes were the reduction in subjective symptoms and a measurable decrease in swelling.[1]

Mechanisms of Action and Signaling Pathways

This compound and other venoactive drugs exert their therapeutic effects through a multi-faceted mechanism of action, primarily targeting the venous wall, microcirculation, and inflammatory processes.[1][5] this compound, being a synthetic derivative of diosmin, is understood to share its fundamental pharmacological properties.[1]

The key mechanisms include:

  • Increased Venous Tone: Venoactive drugs enhance the contractility of venous smooth muscle, leading to increased venous tone and reduced venous capacitance and stasis. This effect is partly mediated by prolonging the vasoconstrictor effects of norepinephrine on the venous wall.[1]

  • Anti-inflammatory Effects: These drugs can reduce the expression of inflammatory mediators such as prostaglandins and thromboxanes.[1] They also inhibit leukocyte adhesion, migration, and activation, which are key steps in the inflammatory cascade associated with chronic venous disease.[6][7]

  • Improved Lymphatic Drainage: Venoactive drugs can enhance lymphatic contractility and reduce lymphatic capillary permeability, aiding in the clearance of excess interstitial fluid and reducing edema.[1]

  • Reduced Capillary Permeability and Increased Resistance: By strengthening the capillary walls, these drugs help to prevent leakage of fluid, proteins, and blood cells into the surrounding tissue.[1]

  • Antioxidant Properties: Many flavonoids, including diosmin and by extension this compound, possess antioxidant properties, scavenging free radicals and protecting endothelial cells from oxidative stress-induced damage.[1][8]

Recent research has begun to elucidate the specific signaling pathways modulated by these compounds. For instance, in experimental models of diabetic nephropathy, this compound has been shown to attenuate inflammatory signaling pathways by reducing the activation of NF-κB and JAK/STAT.[8] Specifically, it has been observed to decrease the levels of phosphorylated p65 (a subunit of NF-κB) and phosphorylated STAT3.[8]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound:

cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_transcription Transcription Factor Activation cluster_response Cellular Response s e.g., High Glucose, Cytokines jak_stat JAK/STAT Pathway s->jak_stat nfkb_path NF-κB Pathway s->nfkb_path p_stat3 p-STAT3 jak_stat->p_stat3 p_p65 p-p65 (NF-κB) nfkb_path->p_p65 genes Expression of Inflammatory Chemokines & Cytokines (Ccl2, Ccl5, Il1β, Tnfα) p_stat3->genes p_p65->genes h This compound h->jak_stat h->nfkb_path

Figure 2: Proposed Anti-inflammatory Signaling Pathway of this compound.

References

Independent Replication of Hidrosmin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of published research findings on Hidrosmin, a synthetic flavonoid, to aid researchers, scientists, and drug development professionals in the independent replication of key experiments. It summarizes quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative outcomes from both clinical and preclinical studies on this compound, offering a clear comparison of its effects against placebo and other alternatives.

Table 1: Clinical Efficacy of this compound in Chronic Venous Insufficiency (CVI)

ParameterThis compoundPlaceboDiosminSource
Patient Population Patients with CVIPatients with CVIPatients with CVI[1][2]
Dosage 200 mg, 3 times daily-Not specified[1][2]
Treatment Duration 45 days45 days90 days[1][2]
Primary Outcome Significant reduction in subjective symptoms (pain, heaviness) and a 10% reduction in swelling.[1][3]Less improvement in subjective symptoms.[1][3]Less improvement in subjective symptomatology compared to this compound.[2][1][2][3]
Adverse Events One patient reported epigastric pain.[1]No significant adverse events reported.No significant adverse reactions reported.[2][1][2]

Table 2: Preclinical Efficacy of this compound in Diabetic Models

ParameterThis compound TreatmentControl (Untreated Diabetic)Study ModelSource
Albumin-to-Creatinine Ratio Reduction 47 ± 11%-Streptozotocin-induced diabetic ApoE deficient mice[4]
Atherosclerotic Plaque Size Reduction 38 ± 8%-Streptozotocin-induced diabetic ApoE deficient mice[5]
Effect on Inflammatory Markers (e.g., Ccl2, Ccl5, Il1β, Tnfα) Significant downregulation in diabetic kidneys.[4]Elevated levels.Streptozotocin-induced diabetic ApoE deficient mice[4]
Effect on Oxidative Stress Markers (e.g., NOX1, NOX4) Suppressed gene expression in diabetic kidneys.[4]Elevated levels.Streptozotocin-induced diabetic ApoE deficient mice[4]
Vascular Function Markedly improved in aorta and mesenteric arteries.[6][7]Impaired.Leptin-receptor-deficient (db/db) mice[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication.

Clinical Trial for Chronic Venous Insufficiency (CVI)
  • Study Design: A double-blind, placebo-controlled, randomized trial was conducted to evaluate the effectiveness of this compound in patients with CVI of the lower limbs.[1] A separate double-blind study compared the clinical efficacy of this compound against Diosmin.[2]

  • Participant Selection: Patients with varicose veins, ankle swelling, and symptoms of local pain and leg heaviness were included.[1]

  • Intervention:

    • This compound Group: Received 200 mg of this compound in capsules three times daily for 45 days.[1]

    • Placebo Group: Received identical-looking placebo capsules three times daily for 45 days.[1]

    • Diosmin Group (in comparative study): Received Diosmin for 90 days.[2]

  • Outcome Assessment:

    • Subjective Symptoms (Pain and Heavy Legs): Assessed using rating scales.[1]

    • Swelling: Evaluated using a photographic method.[1]

    • Objective Signs (in comparative study): Assessed via physical exam, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses.[2]

  • Follow-up: Assessments were conducted at baseline and on days 15, 30, 60, and 90 of the study in the comparative trial.[2]

Preclinical Study in a Diabetic Nephropathy Mouse Model
  • Animal Model: Streptozotocin-induced type 1 diabetic apolipoprotein E-deficient mice were used.[4]

  • Induction of Diabetes: Diabetes was induced by streptozotocin injection.[4]

  • Intervention:

    • This compound Group: Received oral administration of this compound (300 mg/kg/day) for 7 weeks.[4]

    • Control Group: Received no treatment.[4]

  • Outcome Assessment:

    • Albuminuria: Measured as the albumin-to-creatinine ratio.[4]

    • Renal Pathology: Assessed through histopathological analysis of kidney sections.[4]

    • Inflammatory and Oxidative Gene Expression: Analyzed in kidney tissue using real-time PCR.[4]

    • Signaling Pathway Activation: Levels of phosphorylated p65 (NF-κB) and STAT3 were determined by immunohistochemistry in renal sections.[4]

In Vitro Study on Human Kidney Cells
  • Cell Line: Human tubuloepithelial cells (HK2).[4]

  • Experimental Conditions: Cells were exposed to high-glucose or cytokines to mimic diabetic conditions.[4]

  • Intervention: Cells were treated with varying doses of this compound (0.1, 0.3, and 1 mM).[4]

  • Outcome Assessment:

    • Gene Expression: The expression of inflammatory and oxidative genes was measured by real-time PCR.[4]

    • Cell Viability and Cytotoxicity: Assessed to ensure the effective concentrations of this compound were not toxic to the cells.[4]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows described in the this compound research literature.

Hidrosmin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., High Glucose, Cytokines) cluster_pathways Intracellular Signaling cluster_this compound Intervention cluster_outcome Cellular Response Stimulus High Glucose / Cytokines NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway JAK_STAT_pathway JAK/STAT Pathway Stimulus->JAK_STAT_pathway Inflammatory_Genes Expression of Inflammatory & Oxidative Genes (Ccl2, Ccl5, Il1β, Tnfα, NOX1, NOX4) NFkB_pathway->Inflammatory_Genes JAK_STAT_pathway->Inflammatory_Genes This compound This compound This compound->NFkB_pathway Inhibits This compound->JAK_STAT_pathway Inhibits

Caption: this compound's Anti-Inflammatory Mechanism of Action.

CVI_Clinical_Trial_Workflow cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis P1 Screening of Patients with CVI Symptoms R1 Random Assignment P1->R1 A1 Baseline Assessment (Symptoms & Swelling) T1 This compound (200 mg, 3x daily) R1->T1 T2 Placebo R1->T2 A2 Follow-up Assessments T1->A2 T2->A2 A1->R1 D1 Comparison of Efficacy A2->D1

Caption: Workflow of a CVI Clinical Trial.

This guide is intended to provide a foundational understanding of the existing research on this compound to support further investigation and replication studies. For complete and detailed protocols, it is recommended to consult the full-text versions of the cited publications.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Hidrosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hidrosmin's performance with its parent compound, Diosmin, in the context of vascular health, with a focus on chronic venous insufficiency (CVI). The information presented is collated from preclinical and clinical studies to support further research and development.

Executive Summary

This compound, a synthetic derivative of the flavonoid Diosmin, is a venoactive agent used in the treatment of CVI. Both compounds are known to possess venotonic, vasoprotective, anti-inflammatory, and antioxidant properties. Clinical evidence suggests that this compound may offer superior efficacy in alleviating the subjective symptoms of CVI compared to Diosmin, even at a lower dosage. This guide explores the in vitro and in vivo experimental data that underpin these clinical observations, providing a comparative analysis of their mechanisms of action and therapeutic effects.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and Diosmin.

Table 1: Comparative In Vitro Activity
ParameterThis compoundDiosminAlternative (Diosmetin)Source
Anti-inflammatory Effect
Inhibition of NF-κB activationDemonstrated to prevent NF-κB activation in renal sections of diabetic mice.[1]Modulates NF-κB signal transduction pathways in diabetic nephropathy.[2]Significantly decreased pro-inflammatory markers (IL-1β, IL-6, COX-2) in PMA-treated endothelial cells.[3][1][2][3]
Downregulation of Inflammatory GenesDose-dependently reduced the expression of inflammatory chemokines (Ccl2, Ccl5) and cytokines (Il1β, Tnfα) in renal cells and vascular smooth muscle cells (VSMCs).[1]Reduces the expression of inflammatory mediators.[4][1][4]
Antioxidant Effect
Reduction of Oxidative StressImproved redox balance by reducing pro-oxidant enzymes and enhancing antioxidant genes in diabetic kidneys.[1]Ameliorated H2O2-induced oxidative stress in endothelial cells in a concentration-dependent manner.[5]Showed a higher protective effect against H2O2-induced oxidative stress in endothelial cells compared to Diosmin.[5][1][5]
Endothelial Function
eNOS Activity & NO ProductionStimulated endothelial Nitric Oxide Synthase (eNOS) activity and Nitric Oxide (NO) production in vitro.[6][7][6][7]
Venotonic Effect
Vascular RelaxationInduced vascular relaxation ex vivo, which was blocked by NOS inhibition.[6][7]Enhances venous tone by prolonging the action of norepinephrine on the vein wall.[4][4][6][7]
Table 2: Comparative In Vivo and Clinical Efficacy
ParameterThis compoundDiosminSource
Animal Models
Diabetic Nephropathy (mice)Markedly reduced albuminuria, ameliorated renal pathological damage, and reduced inflammatory markers.[1]Showed a significant normalization in the level of NF-κB in a model of diabetic nephropathy.[2][1][2]
Endothelial Dysfunction & Atherosclerosis (diabetic mice)Improved vascular function, reduced atherosclerotic plaque size and lipid content, and decreased markers of inflammation and oxidative stress in the aorta.[6][7][6][7]
Clinical Trials (Chronic Venous Insufficiency)
Improvement in Subjective Symptoms (heaviness, tenderness, cramps, paresthesia)Superior clinical improvement in subjective symptomatology compared to Diosmin, even at a lower posology.[8][9]Less improvement in subjective symptomatology compared to this compound in a head-to-head trial.[8][9][8][9]
Edema ReductionProduced a 10% reduction in swelling compared to placebo.[9][10]Less pronounced improvement in objective signs like edema compared to subjective symptoms.[4][8][4][8][9][10]
Dosage in Comparative TrialLower than Diosmin.[8]Higher than this compound.[8][8]
Adverse EventsNo significant adverse reactions reported in comparative studies.[8][9]No significant adverse reactions reported in comparative studies.[8][9][8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vitro NF-κB Activation Assay in Endothelial Cells

Objective: To quantify the inhibitory effect of this compound or Diosmin on the activation of the NF-κB signaling pathway in endothelial cells.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or Diosmin for 1-2 hours.

  • Stimulation: Inflammation is induced by adding a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium for a specified period (e.g., 30-60 minutes).

  • Nuclear Extraction: Nuclear and cytoplasmic fractions of the cells are separated using a commercial nuclear extraction kit.

  • Quantification of NF-κB p65: The amount of the p65 subunit of NF-κB in the nuclear extracts is quantified using a DNA-binding ELISA-based assay. In this assay, nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site. The bound p65 is then detected using a specific primary antibody against p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The absorbance is read at 450 nm.

  • Data Analysis: The results are expressed as a percentage of NF-κB activation compared to the stimulated control (cells treated with TNF-α or LPS alone).

In Vivo Assessment of Venous Tone in Animal Models

Objective: To evaluate the venotonic effects of this compound and Diosmin in an animal model of venous insufficiency.

Methodology:

  • Animal Model: A model of chronic venous insufficiency can be induced in rodents (e.g., rats) by surgical creation of an arteriovenous fistula in the femoral vessels or by ligation of the femoral vein.

  • Drug Administration: Animals are treated with oral doses of this compound, Diosmin, or a vehicle control for a predetermined period (e.g., 2-4 weeks).

  • Measurement of Venous Capacitance and Compliance:

    • Plethysmography: Changes in limb volume in response to venous occlusion are measured using a plethysmograph. A cuff is inflated around the limb to a pressure that occludes venous outflow but not arterial inflow, and the rate of volume increase is recorded. Venous capacitance is determined by the total volume change, and venous compliance is calculated from the pressure-volume relationship.

    • Intravital Microscopy: In some models, the diameter of superficial veins can be directly visualized and measured using intravital microscopy before and after drug administration.

  • Data Analysis: The changes in venous capacitance, compliance, or vein diameter are compared between the treatment groups and the control group to assess the venotonic activity of the compounds.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Hidrosmin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cell Vascular Endothelial Cell Stimulus Stimulus IKK IKK IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB (Degradation) IkB->p_IkB NFkB NF-κB NFkB_IkB NF-κB/IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Active_NFkB Active NF-κB p_IkB->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., Ccl2, Tnfα) Nucleus->Inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for In Vitro and In Vivo Correlation

InVitro_InVivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Vascular Cell Culture (Endothelial, Smooth Muscle) InVitro_Treatment Treatment with this compound/Diosmin Cell_Culture->InVitro_Treatment InVitro_Assays Assays: - NF-κB Activation - Gene Expression (qPCR) - Oxidative Stress - Endothelial Permeability InVitro_Treatment->InVitro_Assays InVitro_Results Quantitative In Vitro Data InVitro_Assays->InVitro_Results Correlation Correlation InVitro_Results->Correlation Animal_Model Animal Model of CVI InVivo_Treatment Oral Administration of this compound/Diosmin Animal_Model->InVivo_Treatment InVivo_Measurements Measurements: - Venous Tone (Plethysmography) - Edema - Inflammatory Markers InVivo_Treatment->InVivo_Measurements InVivo_Results Quantitative In Vivo Data InVivo_Measurements->InVivo_Results InVivo_Results->Correlation

Caption: Workflow for correlating in vitro mechanisms with in vivo efficacy.

Conclusion and Future Directions

The available evidence suggests a strong correlation between the in vitro anti-inflammatory and antioxidant activities of this compound and its observed in vivo efficacy in preclinical models and clinical settings. The superior clinical performance of this compound in improving subjective symptoms of CVI may be attributable to its enhanced bioavailability or a more potent effect on the underlying pathophysiology, such as inflammation and endothelial dysfunction.

However, to establish a more definitive correlation, further head-to-head in vitro studies are warranted. Specifically, research directly comparing the potency of this compound and Diosmin in assays for venotonic activity, endothelial permeability, and inhibition of inflammatory pathways under standardized conditions would be highly valuable. Such studies would provide a clearer mechanistic basis for the observed clinical differences and could guide the development of next-generation venoactive drugs.

References

A Comparative Analysis of the Vasoprotective Properties of Hidrosmin and its Aglycone, Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasoprotective effects of Hidrosmin, a synthetic flavonoid, and its primary active metabolite, Diosmetin. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.

Introduction

This compound and Diosmin are flavonoids recognized for their venotonic and vasoprotective properties, making them valuable in the management of chronic venous insufficiency (CVI) and other vascular disorders.[1] this compound is a synthetic derivative of Diosmin.[1] Following oral administration, Diosmin is largely hydrolyzed by intestinal microflora into its aglycone, Diosmetin, which is then absorbed.[2][3] This guide delves into the comparative vasoprotective effects of both compounds, supported by clinical and preclinical data.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, offering a direct comparison of the efficacy of this compound and Diosmetin in clinical and preclinical settings.

Table 1: Clinical Efficacy in Chronic Venous Insufficiency (CVI)

ParameterThis compoundDiosminSource
Patient Population 10 patients with CVI10 patients with CVI[1][4]
Dosage Not specified, but noted as lower than DiosminNot specified[1][4]
Treatment Duration 90 days90 days[1][4]
Primary Outcome Superior improvement in subjective symptoms (heaviness, tenderness, cramps, paresthesias)Less improvement in subjective symptoms compared to this compound[1][4]
Secondary Outcome Less pronounced improvement in objective signs (phlebography, skin trophism, edema)Less pronounced improvement in objective signs[1][4]
Adverse Events No significant adverse reactions reportedNo significant adverse reactions reported[4]
Additional Study 30 patients with CVI; 200 mg, 3 times daily for 45 days-[1][5]
Edema Reduction 10% reduction in swelling-[1][5]
Adverse Events 1 patient reported epigastric pain-[1][5]

Table 2: Preclinical Vasoprotective Effects

ParameterThis compoundDiosmetin (Aglycone)Source
Model Diabetic miceHypertensive rats[6][7]
Effect on Vascular Function Markedly improved vascular function in aorta and mesenteric arteriesImproved endothelium-dependent vasorelaxation[6][7]
Effect on Atherosclerosis Reduced atherosclerotic plaque size and lipid contentNot explicitly studied in these models[6]
Mechanism Stimulated eNOS activity and NO productionReduced oxidative stress, increased NO bioavailability[6][7]

Table 3: In Vitro Anti-Inflammatory and Antioxidant Effects

ParameterThis compoundDiosmetin (Aglycone)Source
Cell Type Human endothelial cells (HMEC-1), Vascular Smooth Muscle Cells (VSMC)Human umbilical vein endothelial cells (HUVEC)[6][8]
Effect on eNOS Time-dependently induced eNOS phosphorylation at Ser1177-[6]
Effect on NO Production Increased endothelial NO production in a dose- and time-dependent mannerIncreased NO levels in LPS-induced cells[6][8]
Anti-inflammatory Effects Downregulated hyperglycemia-induced inflammatory genes in VSMCSignificantly decreased IL-1β, IL-6, and COX-2 in PMA-treated cells[6][8]
Antioxidant Effects Downregulated hyperglycemia-induced oxidant genes in VSMCRestored activity of cellular antioxidant enzymes (SOD, CAT, GPx)[6][9]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparative analysis of this compound and Diosmetin.

Vascular Reactivity Studies (Wire Myography)
  • Objective: To assess the vasorelaxant effects of this compound and Diosmetin on isolated arterial segments.

  • Methodology:

    • Tissue Preparation: Thoracic aortas or mesenteric arteries are isolated from experimental animals (e.g., mice, rats) and cleaned of adipose and connective tissue. 2 mm rings are cut and mounted in a wire myograph.[6][10]

    • Experimental Setup: The myograph chambers are filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture.[10]

    • Equilibration and Viability Check: Arterial rings are equilibrated under a resting tension. The viability of the endothelium is assessed by contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.[7]

    • Concentration-Response Curves: After washing and re-equilibration, cumulative concentration-response curves are generated for this compound or Diosmetin in pre-contracted arterial rings.[6][10]

    • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. EC50 values are calculated to determine the potency of the compounds.[10]

Antioxidant Activity Assays
  • Objective: To determine the capacity of this compound and Diosmetin to scavenge free radicals and mitigate oxidative stress.

  • Methodology (DPPH Assay Example):

    • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[11]

    • Assay Procedure: Different concentrations of this compound or Diosmetin are added to the DPPH solution. The mixture is incubated in the dark at room temperature.[11]

    • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[11]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[12]

Measurement of Inflammatory Markers (ELISA)
  • Objective: To quantify the effect of this compound and Diosmetin on the production of pro-inflammatory cytokines in cell culture models.

  • Methodology:

    • Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are cultured to confluence and then stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA)) in the presence or absence of various concentrations of this compound or Diosmetin.[8]

    • Sample Collection: After the incubation period, the cell culture supernatant is collected.[8]

    • ELISA Procedure: The concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]

    • Data Analysis: The results are typically expressed as picograms or nanograms of the cytokine per milliliter of supernatant.[8]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Hidrosmin_eNOS_Pathway This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive stimulates phosphorylation eNOS_active p-eNOS (Ser1177) (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine catalyzes conversion of NO Nitric Oxide (NO) L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation leads to Diosmetin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Endothelial Cell PMA PMA NFkB_pathway NF-κB Pathway PMA->NFkB_pathway activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_genes promotes Cytokines IL-1β, IL-6, COX-2 (Pro-inflammatory mediators) Pro_inflammatory_genes->Cytokines leads to production of Diosmetin Diosmetin Diosmetin->NFkB_pathway inhibits Experimental_Workflow_Vascular_Reactivity cluster_preparation Tissue Preparation cluster_mounting Myograph Setup cluster_experiment Experiment cluster_analysis Data Analysis isolate_artery Isolate Artery (e.g., Aorta) clean_tissue Clean Adipose & Connective Tissue isolate_artery->clean_tissue cut_rings Cut 2mm Rings clean_tissue->cut_rings mount_rings Mount Rings in Wire Myograph cut_rings->mount_rings add_buffer Add Krebs-Henseleit Buffer (37°C, 95% O2) mount_rings->add_buffer set_tension Set Resting Tension add_buffer->set_tension viability_check Viability Check (Phenylephrine, Acetylcholine) set_tension->viability_check pre_contraction Pre-contract with Phenylephrine viability_check->pre_contraction add_compound Add Cumulative Doses of This compound or Diosmetin pre_contraction->add_compound record_relaxation Record Relaxation add_compound->record_relaxation generate_curves Generate Concentration- Response Curves record_relaxation->generate_curves calculate_ec50 Calculate EC50 generate_curves->calculate_ec50

References

Hidrosmin in Preclinical Models: A Comparative Assessment of Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the long-term efficacy and safety of Hidrosmin in animal models of chronic diseases, primarily focusing on diabetic complications. The performance of this compound is compared with other flavonoids, drawing upon available experimental data. It is important to note that direct head-to-head preclinical studies comparing this compound with other flavonoids are limited; therefore, this guide synthesizes data from separate studies to offer a comparative perspective.

Long-Term Efficacy of this compound in Animal Models

Recent preclinical studies have demonstrated the long-term therapeutic potential of this compound in mitigating complications associated with diabetes, such as nephropathy and atherosclerosis. These studies highlight its anti-inflammatory, antioxidant, and vasculoprotective properties.

In a notable study involving a mouse model of diabetic nephropathy (streptozotocin-induced diabetic apolipoprotein E deficient mice), oral administration of this compound (300 mg/kg/day) for 7 weeks resulted in a significant reduction in albuminuria, a key marker of kidney damage.[1][2][3] Specifically, the albumin-to-creatinine ratio was reduced by 47% compared to the untreated diabetic control group.[1][2][3] Furthermore, this compound treatment ameliorated renal pathological damage and reduced the expression of kidney injury markers.[1][2][3]

Another significant investigation in two different mouse models of diabetes showcased the vasculoprotective effects of this compound.[4][5][6][7] In leptin-receptor-deficient (db/db) mice, a model for type 2 diabetes, oral this compound (600 mg/kg/day) for 16 weeks markedly improved vascular function in the aorta and mesenteric arteries.[4][5][6][7] In a model of type 1 diabetes with atherosclerosis (streptozotocin-induced diabetic apolipoprotein E-deficient mice), a 7-week treatment with this compound reduced atherosclerotic plaque size and lipid content while increasing markers of plaque stability.[4][5][6][7]

Comparative Efficacy with Other Flavonoids

While direct comparative studies in animal models are scarce, the efficacy of this compound can be contextualized by examining the performance of other well-studied flavonoids, such as Diosmin, Hesperidin, and Rutin, in similar preclinical settings.

Diosmin , the parent compound of this compound, has also shown protective effects in diabetic models. Studies have indicated its potential in improving glycemic control and antioxidant status in diabetic rats.[8] A clinical study directly comparing this compound and Diosmin for chronic venous insufficiency suggested that this compound may offer superior therapeutic efficacy in improving subjective symptoms, even at a lower dosage.[9] However, it's crucial to extrapolate these findings to diabetic complications in animal models with caution.

Hesperidin , another citrus flavonoid, has demonstrated significant anti-diabetic and nephroprotective effects in various animal models.[10] It has been shown to improve insulin sensitivity, reduce blood glucose levels, and exhibit antioxidant and anti-inflammatory properties in diabetic rats.[10]

Rutin , a glycoside of the flavonoid quercetin, has also been investigated for its therapeutic effects on diabetic complications. Studies in diabetic rats have shown that Rutin can ameliorate vascular dysfunction and reduce oxidative stress.[11]

The following tables summarize the quantitative data from key studies to facilitate a comparison of this compound with other flavonoids.

Data Presentation: Efficacy in Animal Models of Diabetic Complications

Table 1: Effects of this compound on Diabetic Nephropathy in STZ-induced Diabetic ApoE KO Mice

ParameterControl (Diabetic)This compound (300 mg/kg/day)Percentage Improvement
Albumin-to-Creatinine RatioHighSignificantly Reduced47% reduction[1][2][3]
Renal Macrophage InfiltrationIncreasedReducedData not quantified
Renal T-cell InfiltrationIncreasedReducedData not quantified
Renal Oxidative StressIncreasedReducedData not quantified

Table 2: Effects of this compound on Atherosclerosis in STZ-induced Diabetic ApoE KO Mice

ParameterControl (Diabetic)This compound-treated
Atherosclerotic Plaque SizeIncreasedReduced[4][5][6][7]
Plaque Lipid ContentHighReduced[4][5][6][7]
Markers of Plaque StabilityLowIncreased[4][5][6][7]
Markers of InflammationHighDecreased[4][5][6][7]
Markers of Oxidative StressHighDecreased[4][5][6][7]

Table 3: Indirect Comparison of Flavonoids on Key Diabetic Complication Markers in Animal Models

FlavonoidAnimal ModelKey Efficacy MarkerReported Effect
This compound STZ-induced diabetic ApoE KO miceAlbuminuria47% reduction[1][2][3]
STZ-induced diabetic ApoE KO miceAtherosclerotic Plaque SizeReduction[4][5][6][7]
Diosmin STZ-induced diabetic ratsBlood GlucoseReduction[8]
STZ-induced diabetic ratsOxidative StressReduction[8]
Hesperidin STZ-induced diabetic ratsBlood Glucose & Insulin SensitivityImprovement[10]
Rutin STZ-induced diabetic ratsVascular DysfunctionAmelioration[11]
STZ-induced diabetic ratsOxidative StressReduction[11]

Safety Profile of this compound in Animal Models

The long-term administration of this compound in the cited animal studies was well-tolerated, with no reported significant adverse effects. In the study on diabetic mice, this compound showed cardiovascular safety, with no functional or structural abnormalities observed in the hearts of the treated animals.[4][5][6][7] Furthermore, in vitro studies on human tubular cells demonstrated that this compound did not exhibit any cytotoxic or antiproliferative effects at effective concentrations, supporting its biocompatibility.[1][2]

Experimental Protocols

Study of this compound in Diabetic Nephropathy
  • Animal Model: Apolipoprotein E deficient (ApoE KO) mice with streptozotocin (STZ)-induced diabetes. This model combines hyperglycemia and hyperlipidemia, mimicking human diabetic nephropathy.[1][2]

  • Treatment: Oral administration of this compound (300 mg/kg/day) dissolved in drinking water for 7 weeks.[1][2]

  • Efficacy Assessment:

    • Albuminuria: Measurement of urinary albumin-to-creatinine ratio.[1][2]

    • Renal Histology: Immunohistochemical analysis for markers of inflammation (macrophages and T-cells) and pathological changes.[1][2]

    • Oxidative Stress: Assessment of reactive oxygen species (ROS) production in the kidneys.[2]

Study of this compound in Atherosclerosis
  • Animal Models:

    • Leptin-receptor-deficient (db/db) mice (model for type 2 diabetes).[4][5][6]

    • Streptozotocin (STZ)-induced diabetic apolipoprotein E deficient (ApoE KO) mice (model for type 1 diabetes with atherosclerosis).[4][5][6]

  • Treatment:

    • db/db mice: Oral this compound (600 mg/kg/day) in drinking water for 16 weeks.[4][5][6]

    • STZ-induced diabetic ApoE KO mice: Oral this compound for 7 weeks.[4][5][6]

  • Efficacy Assessment:

    • Vascular Function: Wire and pressure myography of aorta and mesenteric arteries.[4][5][6]

    • Atherosclerotic Plaque Analysis: Histological staining of aortic root sections to measure plaque size, lipid content, and collagen content (as a marker of stability).[4][5][6]

    • Inflammation and Oxidative Stress: Immunohistochemical and gene expression analysis of markers in the aorta.[4][5][6]

Mandatory Visualizations

Hidrosmin_Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Protocol cluster_assessment Efficacy & Safety Assessment ApoE_KO ApoE KO Mice STZ Streptozotocin Injection ApoE_KO->STZ Diabetic_Model Diabetic Nephropathy & Atherosclerosis Model STZ->Diabetic_Model Treatment_Group Oral this compound (300-600 mg/kg/day) 7-16 weeks Diabetic_Model->Treatment_Group Control_Group Vehicle Control (Untreated Diabetic) Diabetic_Model->Control_Group Efficacy Efficacy Parameters: - Albuminuria - Atherosclerotic Plaque Size - Vascular Function - Inflammatory Markers - Oxidative Stress Treatment_Group->Efficacy Safety Safety Parameters: - Cardiovascular Function - Histopathology - In vitro Cytotoxicity Treatment_Group->Safety Control_Group->Efficacy

Experimental workflow for assessing this compound.

Hidrosmin_Signaling_Pathway cluster_stimulus Pathological Stimuli in Diabetes cluster_pathways Key Pathogenic Pathways cluster_this compound This compound Intervention cluster_outcomes Therapeutic Outcomes Hyperglycemia Hyperglycemia Inflammation Inflammation (e.g., NF-κB activation) Hyperglycemia->Inflammation Oxidative_Stress Oxidative Stress (e.g., ROS production) Hyperglycemia->Oxidative_Stress Dyslipidemia Dyslipidemia Dyslipidemia->Inflammation Atherosclerosis Atherosclerosis Dyslipidemia->Atherosclerosis Endothelial_Dysfunction Endothelial Dysfunction Inflammation->Endothelial_Dysfunction Reduced_Inflammation Reduced Inflammatory Markers Reduced_Renal_Damage Reduced Renal Damage Inflammation->Reduced_Renal_Damage Oxidative_Stress->Endothelial_Dysfunction Reduced_Oxidative_Stress Reduced Oxidative Stress Improved_Vascular_Function Improved Vascular Function Reduced_Atherosclerosis Reduced Atherosclerosis Endothelial_Dysfunction->Reduced_Atherosclerosis This compound This compound This compound->Inflammation Inhibits This compound->Oxidative_Stress Inhibits This compound->Endothelial_Dysfunction Improves

This compound's proposed mechanism of action.

References

Safety Operating Guide

Proper Disposal of Hidrosmin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of pharmaceutical compounds like Hidrosmin is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, ensuring adherence to safety protocols and regulatory standards.

Waste Characterization and Handling

Before disposal, it is crucial to characterize the this compound waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[1] The classification depends on whether the substance exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, as defined by agencies like the Environmental Protection Agency (EPA).[1][2]

Based on available Safety Data Sheets (SDS), this compound is a solid substance that is not classified as a dangerous good for transport.[3] However, it is imperative to avoid its release into the environment.[4] Discharge into sewer systems or drains is strictly prohibited.[3][4][5]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-impermeable gloves, and eye protection when handling this compound waste.[4][5]

  • Ventilation: Handle the material in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3][4]

  • Containment: Keep this compound waste in suitable, closed, and clearly labeled containers for disposal.[3][4][5]

Disposal Protocol for Unused or Surplus this compound

Unused or surplus this compound should be treated as chemical waste. The primary recommended disposal method is to engage a licensed chemical destruction plant or a professional waste disposal service.[3][4]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams. It must be segregated and stored in a designated, secure area.

  • Packaging: Place the solid this compound waste into a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.

  • Licensed Disposal: Arrange for collection by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of pharmaceutical waste via controlled incineration with flue gas scrubbing or other approved methods.[4]

  • Record Keeping: Maintain accurate records of the disposed of chemical, including the quantity, date of disposal, and the name of the disposal company, in accordance with institutional and regulatory requirements.

Decontamination and Disposal of Empty Containers

Containers that have held this compound must be properly decontaminated before disposal to be considered "RCRA empty."

  • Procedure for Empty Containers: Containers can be triple-rinsed with an appropriate solvent (or an equivalent method) to remove all residues.[4]

  • Rinsate Disposal: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste. Under no circumstances should the rinsate be poured down the drain. [6]

  • Final Container Disposal: Once properly decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on the material and local regulations.[4] Combustible packaging materials may be incinerated.[4]

Summary of Disposal Procedures

Waste TypePersonal Protective Equipment (PPE)Container RequirementsDisposal Method
Solid this compound Waste Lab coat, safety glasses, chemical-resistant gloves.[4][5]Tightly closed, suitable, and clearly labeled container.[4][5]Offer to a licensed chemical disposal company for controlled incineration.[3][4]
Contaminated Labware Lab coat, safety glasses, chemical-resistant gloves.[4][5]Segregated and sealed container.Dispose of as unused product via a licensed waste disposal service.[3][5]
Empty this compound Containers Lab coat, safety glasses, chemical-resistant gloves.[4][5]Original container (prior to decontamination).Triple-rinse, collect rinsate as chemical waste. Puncture and dispose of the container in a sanitary landfill or recycle.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials in a laboratory setting.

HidrosminDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste  Solid Product   container_waste Empty Container waste_type->container_waste  Empty Container   labware_waste Contaminated Labware (Gloves, wipes, etc.) waste_type->labware_waste  Contaminated Labware   package_solid Package in a sealed, labeled container solid_waste->package_solid decontaminate Triple-rinse container with appropriate solvent container_waste->decontaminate package_labware Package in a sealed, labeled container labware_waste->package_labware licensed_disposal Arrange for licensed chemical disposal (e.g., incineration) package_solid->licensed_disposal package_labware->licensed_disposal collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate puncture_container Puncture container to prevent reuse decontaminate->puncture_container dispose_rinsate Arrange for licensed chemical disposal collect_rinsate->dispose_rinsate dispose_rinsate->licensed_disposal Consolidate with other waste streams dispose_container Dispose of container in sanitary landfill or recycle puncture_container->dispose_container

Caption: Decision workflow for the safe disposal of this compound waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.